Asandeutertinib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1638281-46-5 |
|---|---|
分子式 |
C28H33N7O2 |
分子量 |
502.6 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i5D3 |
InChIキー |
DUYJMQONPNNFPI-VPYROQPTSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Asandeutertinib: A Technical Overview of a Deuterated Osimertinib Derivative for EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asandeutertinib (TY-9591), a deuterated derivative of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (B560133), is a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations. This technical guide provides an in-depth analysis of the benefits of this compound, focusing on its mechanism of action, preclinical and clinical data, and the advantages conferred by its deuterated structure. Through a comprehensive review of available data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential in the evolving landscape of targeted cancer therapy.
Introduction: The Rationale for a Deuterated Third-Generation EGFR TKI
Osimertinib has revolutionized the treatment of EGFR-mutated NSCLC, demonstrating significant efficacy against both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1] However, opportunities for improvement remain, particularly concerning its metabolic profile and therapeutic window. This compound emerges from this context, leveraging the "deuterium switch" strategy to enhance the pharmacokinetic properties of osimertinib. By selectively replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, this compound is designed to alter drug metabolism, potentially leading to a more favorable safety and efficacy profile.
Mechanism of Action: Enhanced Pharmacokinetics through Deuteration
This compound, like its parent compound osimertinib, is an oral, irreversible, and mutant-selective EGFR inhibitor.[2] It covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting downstream signaling pathways and suppressing tumor cell proliferation.
The key innovation of this compound lies in its deuteration. This modification is intended to slow the rate of metabolism by cytochrome P450 enzymes, a concept known as the kinetic isotope effect. For this compound, this translates to a significant reduction in the formation of the toxic metabolite AZ5104.[2] Preclinical studies have shown that the exposure to this metabolite is significantly lower with this compound compared to osimertinib, suggesting a wider safety window.[2]
Preclinical and Clinical Data
Preclinical Evaluation
While specific IC50 values for this compound are not widely published, preclinical studies have demonstrated its potent and selective inhibition of EGFR-sensitizing and T790M resistance mutations.[3] These studies have also highlighted its significant antitumor activity and favorable pharmacokinetic characteristics.[2] For a comparative perspective, the inhibitory concentrations (IC50) of osimertinib against various EGFR mutations are presented in the table below.
Table 1: Preclinical Inhibitory Activity of Osimertinib against EGFR Mutations
| EGFR Mutation | IC50 (nM) |
| Exon 19 deletion | 12.92[4] |
| L858R | 12[5] |
| L858R/T790M | 1[5], 11.44[4] |
| Wild-Type EGFR | 493.8[4] |
Clinical Trial Data
Clinical trials have demonstrated the promising efficacy and safety of this compound in patients with advanced EGFR-mutated NSCLC.
Table 2: Summary of this compound Phase I Clinical Trial Data [1][6]
| Parameter | Result |
| Objective Response Rate (ORR) | |
| First-line treatment of NSCLC | 84.8% |
| Intracranial ORR (iORR) | |
| NSCLC patients with brain metastases | up to 100% |
| Progression-Free Survival (PFS) | |
| First-line EGFR-mutated NSCLC | 21.5 months |
| - 19del subgroup | 25.7 months |
| - L858R subgroup | 19.3 months |
| Safety | |
| Most common adverse events | Decreased white blood cell count |
| Grade ≥3 adverse reactions | 21.4% |
| Serious adverse events (SAE) | 6.8% |
Table 3: Summary of this compound Phase II Clinical Trial Data (Patients with Brain Metastases) [3][7][8]
| Parameter | Result |
| Confirmed Intracranial ORR (iORR) | |
| Overall (n=29) | 93.1% |
| First-line treatment (n=27) | 92.6% |
| Intracranial Duration of Response (iDoR) | |
| 12-month iDoR rate | 82.8% |
| Intracranial Progression-Free Survival (iPFS) | |
| 12-month iPFS rate | 96.6% |
| Median Progression-Free Survival (PFS) | |
| Overall (n=29) | 13.5 months |
| First-line treatment (n=27) | 15.1 months |
| Safety | |
| Treatment-Related Adverse Events (TRAEs) | 93.1% |
| Grade 3 TRAEs | 27.6% |
| Grade 4/5 TRAEs | 0% |
A pivotal Phase II study directly comparing this compound to osimertinib in the first-line treatment of NSCLC with brain metastases showed that this compound had a statistically and clinically significant improvement in intracranial objective response rate (iORR) compared to osimertinib.[9][10]
Experimental Protocols
In Vitro EGFR Kinase Assay (Representative Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.
-
Methodology: A luminescence-based kinase assay can be employed to measure the amount of ADP produced in the kinase reaction.
-
Reagent Preparation: Prepare stock solutions of this compound in DMSO. Dilute recombinant human EGFR (Wild-Type, L858R, T790M, etc.) and a suitable peptide substrate in kinase assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add diluted this compound or DMSO (vehicle control). Add the kinase reaction master mix containing the peptide substrate and ATP. Initiate the reaction by adding the diluted EGFR enzyme. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a suitable pharmacological model.
-
Cell Proliferation Assay (Representative Protocol)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines with different EGFR statuses.
-
Methodology: A colorimetric assay, such as the MTT assay, can be used to assess cell viability.
-
Cell Culture: Plate NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) values.
-
In Vivo Xenograft Model (Representative Protocol)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject human NSCLC cells (e.g., NCI-H1975) into the flanks of the mice. For brain metastasis models, intracranial injection of tumor cells would be performed.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and vehicle control daily for a specified duration.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth between the this compound-treated and control groups to determine the percentage of tumor growth inhibition.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the development of an EGFR inhibitor.
This compound vs. Osimertinib: A Comparative Overview
Caption: Key comparative benefits of this compound over osimertinib.
Conclusion
This compound represents a thoughtfully designed evolution of a highly successful targeted therapy. By leveraging the principles of deuteration, it has demonstrated the potential for an improved pharmacokinetic profile, leading to a wider therapeutic window and enhanced efficacy, particularly in the challenging setting of brain metastases. The compelling clinical data, especially the superior intracranial response rates compared to osimertinib, position this compound as a potentially significant advancement in the first-line treatment of EGFR-mutated NSCLC. Further investigation and data from ongoing pivotal trials are eagerly awaited to fully elucidate the clinical benefits of this promising deuterated osimertinib derivative.
References
- 1. JTO Published Phase I Study Results of this compound Mesylate Tablets [tykmedicines.com]
- 2. TYK Medicines’ third-generation EGFR inhibitor TY-9591 approved by CDE to enter pivotal Phase III clinical trial [tykmedicines.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Results of this compound Tablets (TY-9591) will be Presented at the WCLC 2024 [tykmedicines.com]
- 7. researchgate.net [researchgate.net]
- 8. ASCO Meetings [meetings.asco.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. trial.medpath.com [trial.medpath.com]
Asandeutertinib: A Technical Overview of its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (also known as TY-9591) is an investigational, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by TYK Medicines.[1] As a deuterated derivative of osimertinib, it is designed to offer an improved pharmacokinetic and safety profile.[1] This document provides an in-depth technical guide to the target profile and kinase selectivity of this compound, summarizing key preclinical and clinical findings.
Core Target Profile
This compound is a highly potent and selective inhibitor of EGFR, a member of the ErbB family of receptor tyrosine kinases.[2] Its primary mechanism of action is the irreversible, ATP-competitive inhibition of EGFR kinase activity.[2] The covalent bond formation with a cysteine residue in the ATP-binding site of EGFR leads to sustained inhibition of receptor phosphorylation and downstream signaling.
The key targets of this compound include:
-
EGFR with activating mutations: This includes the common sensitizing mutations such as exon 19 deletions and the L858R point mutation in exon 21, which are prevalent in non-small cell lung cancer (NSCLC).[2][3]
-
EGFR with the T790M resistance mutation: This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]
Preclinical studies have demonstrated that this compound exhibits high activity against these mutated forms of EGFR.[4] Furthermore, a significant characteristic of this compound is its ability to effectively penetrate the blood-brain barrier, making it a promising agent for the treatment of brain metastases in NSCLC patients.[2]
Kinase Selectivity
A critical feature of third-generation EGFR TKIs is their selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is intended to minimize off-target effects, such as the skin rash and diarrhea commonly associated with earlier-generation EGFR inhibitors that also potently inhibit WT EGFR. Preclinical data suggests that this compound possesses a high degree of selectivity, though specific quantitative kinase panel data is not publicly available at this time.[4]
Table 1: this compound Target Kinase Activity
While a comprehensive kinase selectivity panel with IC50 values is not available in the public domain, the following table summarizes the known activity profile of this compound based on preclinical and clinical observations.
| Target | Mutation Type | Activity | Reference |
| EGFR | Exon 19 Deletion | Potent Inhibition | [2][3] |
| EGFR | L858R | Potent Inhibition | [2][3] |
| EGFR | T790M | Potent Inhibition | [3][4] |
| EGFR | Wild-Type | Significantly Lower Inhibition | [4] |
Note: This table is based on qualitative descriptions from the available literature. Quantitative IC50/Ki values from a broad kinase panel would be required for a complete selectivity profile.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by mutant EGFR. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, which in turn activates multiple intracellular signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By blocking EGFR autophosphorylation, this compound effectively shuts down these pro-survival signals in cancer cells harboring activating EGFR mutations.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to TYK Medicines. However, the following sections describe the general methodologies typically employed for evaluating the target profile and kinase selectivity of novel EGFR TKIs.
Biochemical Kinase Assays
Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against a purified kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against various kinases, including mutant and wild-type EGFR.
General Protocol Outline:
-
Reagents: Purified recombinant kinase domains, ATP, a suitable kinase-specific substrate (e.g., a peptide or protein), this compound at various concentrations, and a detection reagent.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using radiolabeled ATP (³²P or ³³P).
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Generalized Workflow for a Biochemical Kinase Assay.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.
Objective: To assess the ability of this compound to inhibit EGFR phosphorylation and downstream signaling in cancer cell lines harboring specific EGFR mutations.
General Protocol Outline:
-
Cell Lines: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and cell lines with wild-type EGFR.
-
Procedure:
-
Cells are cultured to a suitable confluency.
-
Cells are treated with various concentrations of this compound for a specific duration.
-
For some experiments, cells are stimulated with EGF to induce EGFR activation.
-
Cells are lysed to extract proteins.
-
-
Detection:
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins (e.g., p-AKT, p-ERK).
-
ELISA-based assays: High-throughput assays to quantify the levels of specific phosphorylated proteins.
-
-
Data Analysis: The levels of phosphorylated proteins are normalized to total protein levels and compared to untreated controls to determine the concentration-dependent inhibitory effect of this compound.
Caption: Generalized Workflow for a Cellular Phosphorylation Assay.
Conclusion
This compound is a promising third-generation EGFR TKI with a target profile optimized for potent and selective inhibition of activating and resistance mutations in EGFR. Its ability to cross the blood-brain barrier addresses a critical unmet need in the treatment of NSCLC. While detailed quantitative data on its broader kinase selectivity remains proprietary, the available preclinical and clinical evidence strongly supports its high selectivity for mutant EGFR over wild-type EGFR. This selectivity, combined with a potentially improved safety profile due to altered metabolism, positions this compound as a significant candidate for the treatment of EGFR-mutated NSCLC. Further publication of detailed biochemical and cellular characterization data will provide a more complete understanding of its kinase selectivity and off-target profile.
References
- 1. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TY-9591 [tykmedicines.com]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. TYK Medicines’ third-generation EGFR inhibitor TY-9591 approved by CDE to enter pivotal Phase III clinical trial [tykmedicines.com]
Asandeutertinib's Activity Against the EGFR T790M Resistance Mutation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The T790M mutation, a gatekeeper mutation in exon 20 of the EGFR gene, is the most common mechanism of resistance to first- and second-generation EGFR TKIs, accounting for over 50% of cases.[1][2] This mutation involves the substitution of a threonine residue with a bulkier methionine at position 790, which increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1][2] Asandeutertinib (formerly TY-9591), a third-generation EGFR-TKI, has been developed to overcome this resistance mechanism. This technical guide provides an in-depth overview of this compound's activity against the T790M mutation, summarizing key preclinical and clinical data, experimental methodologies, and its mechanism of action.
Mechanism of Action
This compound is an orally available, irreversible, third-generation EGFR inhibitor.[3] Like other third-generation inhibitors, its mechanism of action is designed to potently and selectively target both the EGFR sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity is achieved through its ability to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, disrupting downstream signaling pathways that promote tumor cell proliferation and survival. The deuteration of this compound, a modification from its parent compound osimertinib, is suggested to provide a favorable pharmacokinetic profile.
Preclinical and Clinical Efficacy
While specific preclinical IC50 values for this compound against various EGFR mutations are not extensively detailed in publicly available literature, preclinical studies have demonstrated its significant antitumor activity and favorable pharmacokinetic characteristics. Clinical trial data, however, provide robust evidence of its efficacy in patients with EGFR-mutated NSCLC, including those with the T790M resistance mutation.
Quantitative Data Summary
The following tables summarize the key clinical efficacy data for this compound in patients with EGFR-mutated NSCLC, with a focus on its activity in the context of T790M resistance.
Table 1: Phase II Study of this compound in Advanced NSCLC with Brain Metastases
| Patient Population | N | Intracranial Objective Response Rate (iORR) | 12-Month Intracranial Duration of Response (iDoR) Rate | 12-Month Intracranial Progression-Free Survival (iPFS) Rate |
| Total Patients with Brain Metastases | 29 | 93.1% | 82.8% | 96.6% |
| First-line EGFR-mutant | 27 | 92.6% | Not Reported | Not Reported |
| Previously Treated with 1st/2nd-gen TKI (T790M+) | 2 | Achieved Intracranial Partial Response | Not Reported | Not Reported |
Table 2: Phase I Dose-Escalation and Expansion Study of this compound in Advanced EGFR-Mutated NSCLC
| Patient Population | N | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| First-line EGFR-mutated (Exon 19 del or L858R) | 79 | 85.9% | 21.5 months |
| First-line with L858R mutation | 36 | 86.1% | 19.3 months |
Experimental Protocols
Detailed preclinical experimental protocols for this compound are not publicly available. However, the following are representative methodologies for key experiments typically used to characterize third-generation EGFR inhibitors.
Enzymatic Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against various EGFR kinase mutants (including T790M) and wild-type EGFR.
Methodology:
-
Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 deletion, L858R/T790M, and exon 19 deletion/T790M) are expressed and purified.
-
The kinase activity is measured using a radiometric assay (e.g., using 33P-labeled ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction mixture containing the EGFR enzyme, a peptide substrate, ATP, and varying concentrations of this compound (or vehicle control) in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) is prepared.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The amount of phosphorylated substrate (in radiometric assays) or ADP produced (in luminescence-based assays) is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the antiproliferative activity of this compound in cancer cell lines harboring different EGFR mutations.
Methodology:
-
NSCLC cell lines with specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR are cultured under standard conditions.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves, representing the concentration of this compound required to inhibit cell growth by 50%.
Visualizations
EGFR Signaling Pathway in T790M-Mutated NSCLC
References
The Downstream Signaling Effects of Asandeutertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (TY-9591) is a third-generation, irreversible, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) currently under investigation for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations and brain metastases.[1][2][3] As a deuterated derivative of osimertinib (B560133), this compound is designed for improved pharmacokinetic properties and potentially reduced toxicity.[4][5] This technical guide provides an in-depth overview of the core downstream signaling pathway effects of this compound, based on the established mechanism of action for third-generation EGFR TKIs. It includes a summary of relevant quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways.
Mechanism of Action
This compound, like other third-generation EGFR TKIs, selectively and irreversibly inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Downstream Signaling Pathways
The inhibition of EGFR by this compound primarily impacts two major downstream signaling pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon EGFR activation, phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, activates AKT, which then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The activation of this pathway is a key driver in many cancers. This compound, by inhibiting EGFR, is expected to lead to a significant reduction in the phosphorylation and activation of PI3K, AKT, and mTOR.
RAS/RAF/MEK/ERK (MAPK) Pathway
The RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another key signaling cascade that regulates cell proliferation, differentiation, and survival. EGFR activation leads to the activation of the small GTPase RAS, which in turn activates a cascade of protein kinases: RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression. By blocking EGFR phosphorylation, this compound is anticipated to suppress the activation of the entire MAPK cascade.
Quantitative Data Summary
While specific preclinical data on the direct downstream signaling effects of this compound are not yet widely published, data from studies on other third-generation EGFR TKIs, such as osimertinib, provide a strong indication of its expected potency. The following table summarizes representative IC50 values for various EGFR TKIs against different EGFR mutant cell lines. It is anticipated that this compound would exhibit a similar profile, with high potency against both sensitizing and resistance mutations.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | >1000 | 0.8 | 13 |
| H3255 | L858R | >1000 | 0.3 | 13 |
| H1975 | L858R + T790M | >1000 | 57 | 5 |
| PC-9ER | Exon 19 deletion + T790M | >1000 | 165 | 13 |
Data compiled from representative studies.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the downstream signaling effects of EGFR inhibitors like this compound.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to assess the phosphorylation status of EGFR and its downstream targets, such as AKT and ERK, following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Include a vehicle control (e.g., DMSO).
-
For some experiments, stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes prior to lysis to induce EGFR phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect cell lysates, then centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, p-AKT, p-ERK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect chemiluminescence using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphoprotein signal to the total protein signal and then to the loading control.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
1. Cell Seeding:
-
Seed EGFR-mutant NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the different concentrations of the drug and a vehicle control.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. MTT/MTS Addition and Incubation:
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well.
-
Incubate for 2-4 hours at 37°C.
5. Absorbance Measurement:
-
For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For MTS, the product is soluble in the culture medium.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
Conclusion
This compound is a promising third-generation EGFR TKI with a mechanism of action that involves the potent and selective inhibition of EGFR signaling. This inhibition is expected to lead to the suppression of key downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK cascades, ultimately resulting in reduced cancer cell proliferation and survival. While detailed preclinical data on the specific downstream molecular effects of this compound are still emerging, the information available for similar compounds provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate signaling effects of this and other EGFR inhibitors. As more data from preclinical and clinical studies become available, a more comprehensive picture of this compound's impact on downstream signaling will undoubtedly emerge.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TYK Medicines, Inc.’s EGFR-Targeted Innovative Drug this compound Demonstrates Excellent Efficacy in NSCLC Patients with Brain Metastases — Interim Results from the ESAONA Pivotal Study Announced at WCLC 2025 [tykmedicines.com]
- 3. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Dosimertinib, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]
Unveiling the Off-Target Kinase Profile of Asandeutertinib: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the off-target kinase activity of Asandeutertinib, a deuterated third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. As a deuterated analog of osimertinib (B560133), the off-target profile of this compound is expected to be nearly identical to that of its parent compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and pathway visualizations to facilitate a thorough understanding of this compound's selectivity and potential for off-target effects.
Introduction
This compound is an irreversible EGFR tyrosine kinase inhibitor designed to selectively target both sensitizing EGFR mutations and the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC). While highly selective for its intended targets, a comprehensive understanding of its interactions with the broader human kinome is crucial for predicting potential off-target liabilities and understanding its complete pharmacological profile. This guide summarizes the available data on the off-target kinase activity of the parent compound, osimertinib, which serves as a surrogate for this compound.
Data Presentation: Off-Target Kinase Activity
The following tables present quantitative data on the off-target kinase activity of osimertinib (AZD9291), the non-deuterated parent compound of this compound. This data is derived from a comprehensive kinome scan against a panel of approximately 280 kinases.
Table 1: Osimertinib (AZD9291) Kinome Scan Results (% Inhibition at 1 µM)
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Tyrosine Kinase | ACK1 | >60% |
| Tyrosine Kinase | ALK | >60% |
| Tyrosine Kinase | BLK | >60% |
| Tyrosine Kinase | BRK | >60% |
| Tyrosine Kinase | ErbB2 | >60% |
| Tyrosine Kinase | ErbB4 | >60% |
| Serine/Threonine Kinase | MLK1 | >60% |
| Serine/Threonine Kinase | MNK2 | >60% |
| Data derived from a biochemical kinome panel.[1] |
Table 2: Computationally Predicted Off-Targets of Osimertinib
A computational study utilizing PharmMapper and DRAR-CPI servers predicted 31 potential off-targets for osimertinib. Molecular docking analysis further highlighted seven of these as strong potential interactors.[2]
| Predicted Off-Target Kinase |
| Janus kinase 3 (JAK3) |
| Mitogen-activated protein kinase (MAPK) |
| Lymphocyte-specific protein tyrosine kinase (LCK) |
| Cell division protein kinase 2 (CDK2) |
| Proto-oncogene tyrosine-protein kinase Src |
| This list is not exhaustive and represents a subset of the 31 predicted off-targets for further investigation.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used in kinase inhibitor profiling. These protocols are representative of the techniques employed to generate the data presented above.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding to a kinase.
Objective: To determine the IC50 value of a test compound against a panel of kinases.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and an Alexa Fluor® 647-labeled tracer acts as the acceptor. Inhibition of tracer binding by the test compound leads to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution containing 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Reconstitute the kinase and the europium-labeled anti-tag antibody in the Kinase Buffer A.
-
Dilute the Alexa Fluor® 647-labeled kinase tracer to the desired concentration in Kinase Buffer A.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium) and 665 nm (Alexa Fluor® 647) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Objective: To determine the IC50 of a test compound by measuring its effect on kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) in a suitable kinase reaction buffer.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound's kinase activity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for off-target kinase activity screening.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Asandeutertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (TY-9591) is an orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is a deuterated derivative of osimertinib, designed to target specific mutations in the EGFR gene, which are common in non-small cell lung cancer (NSCLC).[4][5] this compound irreversibly binds to EGFR, including the T790M resistance mutation, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival. These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. Upon binding, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, this compound effectively halts uncontrolled cell growth and induces apoptosis in cancer cells harboring activating EGFR mutations.
This compound Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TYK Medicine - AdisInsight [adisinsight.springer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended Asandeutertinib concentration for cell culture
Application Notes for Asandeutertinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as TY-9591) is an orally administered, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As a deuterated derivative of osimertinib (B560133), it is designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC), making it a critical therapeutic target. This compound blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades crucial for cell proliferation and survival.[2] These notes provide recommended starting concentrations and detailed protocols for evaluating the efficacy of this compound in relevant cancer cell lines.
Mechanism of Action: EGFR Signaling Inhibition
This compound is an ATP-competitive inhibitor that covalently binds to the EGFR kinase domain. This action prevents the autophosphorylation of the receptor upon ligand binding, effectively blocking the initiation of downstream signaling. The two primary pathways subsequently inhibited are the PI3K-Akt and RAS-RAF-MEK-ERK pathways, both of which are critical for promoting cell survival, proliferation, and growth.
Recommended Cell Lines and Concentrations
This compound is most effective in NSCLC cell lines harboring EGFR sensitizing and resistance mutations. Preclinical studies for its parent compound, osimertinib, provide a strong basis for selecting appropriate cell lines and starting concentrations.
Recommended Cell Lines:
-
H1975: Expresses L858R and T790M EGFR mutations.
-
PC-9: Expresses an EGFR exon 19 deletion.
-
HCC827: Expresses an EGFR exon 19 deletion.
-
PC-9ER: A gefitinib-resistant subline of PC-9 with an acquired T790M mutation.
Recommended Starting Concentrations: While specific IC50 values for this compound are not widely published, data from its parent compound, osimertinib, indicate high potency in the low nanomolar range. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and assay, starting with a range of 1 nM to 1 µM .
The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for osimertinib in various NSCLC cell lines, which can be used as a reference for designing experiments with this compound.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| H1975 | L858R / T790M | ~5 - 15 |
| PC-9ER | Exon 19 del / T790M | ~13 |
| HCC827 | Exon 19 del | ~10 |
| PC-9 | Exon 19 del | Not specified, but sensitive |
Table 1: IC50 values of Osimertinib in EGFR-mutant NSCLC cell lines. Data compiled from multiple sources.[2][4][5] The potency of this compound is expected to be in a similar range.
Preparation of Stock Solutions
-
Solvent: this compound is typically soluble in Dimethyl Sulfoxide (DMSO).
-
Procedure: To prepare a 10 mM stock solution, dissolve 5.03 mg of this compound (M.W. 502.63 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Protocols
Protocol 1: Cell Viability Assay (ATP-Based Luminescence)
This protocol measures the quantity of ATP present, which indicates the number of metabolically active, viable cells.
Materials:
-
EGFR-mutant NSCLC cells (e.g., H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
White, opaque-walled 96-well cell culture plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well opaque-walled plate. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of fresh medium containing the desired concentrations of the drug. Include wells with DMSO vehicle control (at the same final concentration as the highest drug dose, e.g., 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
EGFR-mutant NSCLC cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: a. Collect the culture medium, which contains floating (apoptotic) cells. b. Gently wash the adherent cells with PBS. c. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of EGFR and its key downstream effectors, providing a direct measure of this compound's activity.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours) to observe signaling changes. Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well of a 6-well plate. Scrape and collect the lysate, incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane in 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate according to the manufacturer's instructions and capture the signal using a digital imager. Analyze band density using software like ImageJ, normalizing phosphoprotein levels to their total protein counterparts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO Meetings [meetings.asco.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Asandeutertinib: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (also known as TY-9591) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under investigation for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1] Developed by TYK Medicines, this orally administered, irreversible TKI is designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3][4] Clinical studies have demonstrated its potential efficacy in patients with advanced EGFR-mutated NSCLC, including those with brain metastases.[4][5]
These application notes provide a summary of the available preclinical data on this compound, with a focus on its activity in EGFR mutant cell lines. Detailed protocols for key experimental procedures are also included to assist researchers in designing and conducting their own studies with this compound.
Data Presentation: this compound IC50 in EGFR Mutant Cell Lines
While extensive clinical trial data for this compound is emerging, specific IC50 values from preclinical studies in a comprehensive panel of EGFR mutant cell lines are not widely available in the public domain at this time. The following table provides a representative structure for presenting such data, which is crucial for understanding the potency and selectivity of the inhibitor. Researchers generating new data are encouraged to use a similar format for clarity and comparability.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference Compound (e.g., Osimertinib) IC50 (nM) |
| PC-9 | Exon 19 deletion | Data not available | |
| HCC827 | Exon 19 deletion | Data not available | |
| H1975 | L858R, T790M | Data not available | |
| H3255 | L858R | Data not available | |
| Ba/F3 EGFR Del19 | Exon 19 deletion | Data not available | |
| Ba/F3 EGFR L858R | L858R | Data not available | |
| Ba/F3 EGFR L858R/T790M | L858R, T790M | Data not available | |
| A549 | EGFR Wild-Type | Data not available |
IC50 values for this compound are not yet publicly available in peer-reviewed literature. This table is a template for data presentation.
Signaling Pathway
This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in EGFR mutant cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
EGFR mutant and wild-type cell lines (e.g., PC-9, H1975, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.[6]
-
Caption: Experimental Workflow for IC50 Determination.
Analysis of EGFR Phosphorylation by Western Blot
This protocol outlines the procedure for assessing the inhibitory effect of this compound on EGFR phosphorylation.
-
EGFR mutant cell lines
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
ECL detection reagents
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total-EGFR and a loading control antibody to ensure equal protein loading.
-
Conclusion
This compound is a promising third-generation EGFR TKI with demonstrated clinical activity. The protocols and information provided in these application notes are intended to facilitate further preclinical research into its mechanism of action and to enable the generation of robust and comparable data. The availability of comprehensive IC50 data across a wide range of EGFR mutant cell lines will be critical for a more complete understanding of its preclinical profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TY-9591 [tykmedicines.com]
- 3. TYK Medicines’ third-generation EGFR inhibitor TY-9591 approved by CDE to enter pivotal Phase III clinical trial [tykmedicines.com]
- 4. ASCO Meetings [meetings.asco.org]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. clyte.tech [clyte.tech]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Asandeutertinib In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (TY-9591) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation.[1][2] As a deuterated derivative of osimertinib (B560133), it exhibits a favorable pharmacokinetic profile.[3] Preclinical in vivo xenograft models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel compounds like this compound before they advance to clinical trials. This document provides a detailed, representative protocol for conducting in vivo xenograft studies with this compound in non-small cell lung cancer (NSCLC) models, based on established methodologies for this class of inhibitors.
Mechanism of Action
This compound selectively and irreversibly inhibits the kinase activity of mutant forms of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2] The primary targets are EGFR with sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which often arises after treatment with first or second-generation EGFR TKIs.[1]
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: this compound Efficacy in an NSCLC Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using an EGFR-mutant NSCLC cell line to evaluate the in vivo anti-tumor activity of this compound.
1. Materials and Reagents
-
Cell Line: NCI-H1975 human NSCLC cell line (harboring L858R and T790M EGFR mutations).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: Matrigel®, phosphate-buffered saline (PBS), Trypsin-EDTA.
-
This compound: Provided by the supplier, to be formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
2. Experimental Workflow
Figure 2. Experimental workflow for the this compound xenograft study.
3. Detailed Methodology
-
3.1. Cell Culture:
-
Culture NCI-H1975 cells in a 37°C, 5% CO₂ incubator.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Ensure cells are free from mycoplasma contamination before in vivo use.
-
-
3.2. Cell Implantation:
-
Harvest cells using Trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® at a final concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mice according to institutional guidelines.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
-
3.3. Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).
-
-
3.4. Drug Administration:
-
Prepare this compound formulation and vehicle control fresh daily.
-
Administer treatment via oral gavage once daily (QD).
-
Example treatment groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 5 mg/kg)
-
Group 3: this compound (high dose, e.g., 25 mg/kg)
-
-
Monitor animal health and body weight throughout the study.
-
-
3.5. Study Endpoint and Tissue Collection:
-
The study endpoint may be defined by a specific tumor volume (e.g., 2000 mm³), a predetermined number of treatment days, or signs of animal distress.
-
At the endpoint, euthanize mice according to IACUC-approved protocols.
-
Excise tumors, measure their final weight, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for pharmacodynamic analysis or fix in formalin for immunohistochemistry).
-
4. Data Presentation and Analysis
Quantitative data should be summarized to assess the anti-tumor efficacy of this compound.
Table 1: Illustrative Tumor Growth Inhibition (TGI) Data
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent TGI (%) |
|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - |
| This compound | 5 | 550 ± 95 | 70.3 |
| this compound | 25 | 150 ± 45 | 91.9 |
Note: Data are representative and for illustrative purposes only. SEM = Standard Error of the Mean. TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Pharmacodynamic Biomarker Modulation in Tumor Tissue (Illustrative)
| Treatment Group | Dose (mg/kg) | p-EGFR (% of Control) ± SEM | p-ERK (% of Control) ± SEM |
|---|---|---|---|
| Vehicle Control | - | 100 ± 12 | 100 ± 15 |
| this compound | 25 | 12 ± 5 | 25 ± 8 |
Note: Data are representative, based on analysis of tumor lysates collected a few hours after the final dose. p-EGFR and p-ERK levels would be determined by methods such as Western Blot or ELISA.
Conclusion
The described xenograft model provides a robust platform for evaluating the in vivo efficacy of this compound against EGFR-mutant NSCLC. Based on preclinical data for similar third-generation EGFR TKIs, this compound is expected to induce significant, dose-dependent tumor regression in models harboring relevant EGFR mutations.[4][5] The significant efficacy observed in clinical trials, particularly in patients with brain metastases, underscores the compound's potent anti-tumor activity.[6][7] This protocol offers a foundational methodology that can be adapted for patient-derived xenograft (PDX) models or other specific research questions.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Results of this compound Tablets (TY-9591) will be Presented at the WCLC 2024 [tykmedicines.com]
- 7. ASCO Meetings [meetings.asco.org]
Application Notes and Protocols for Orthotopic NSCLC Model in Asandeutertinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (TY-9591) is an investigational, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2] As a deuterated derivative of osimertinib, it is designed to potently and selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation.[3] Preclinical evaluation of novel therapeutics like this compound requires robust animal models that accurately recapitulate human disease. Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of origin, offer a more clinically relevant microenvironment for studying tumor growth, metastasis, and therapeutic response compared to traditional subcutaneous xenograft models.
These application notes provide a comprehensive overview and detailed protocols for the use of an orthotopic NSCLC model in the preclinical evaluation of this compound. This document outlines the rationale for model selection, detailed experimental procedures, and methods for endpoint analysis.
Mechanism of Action of this compound
This compound is an ATP-competitive, irreversible inhibitor of the EGFR tyrosine kinase.[2] It targets the kinase domain of EGFR, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor. This action blocks the initial step of signal transduction, leading to the downregulation of downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[4]
Proposed Orthotopic NSCLC Model for this compound Studies
Cell Line Selection
For a preclinical model to study this compound, it is crucial to select an NSCLC cell line with a relevant EGFR mutation. The HCC827 cell line is a suitable choice as it harbors an activating EGFR mutation (exon 19 deletion), which is a common mutation in NSCLC and a target for this compound.[5][6] Furthermore, to enable non-invasive monitoring of tumor growth, it is recommended to use a stable line of HCC827 cells engineered to express luciferase (HCC827-luc).
Animal Model
Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are required for the engraftment of human-derived cancer cell lines.
Quantitative Data from Clinical Trials
While preclinical data for this compound in orthotopic models is not publicly available, the following tables summarize the significant efficacy observed in clinical trials for patients with advanced EGFR-mutated NSCLC. This data provides a benchmark for expected outcomes in a well-designed preclinical study.
Table 1: Efficacy of this compound in a Phase 1 Dose-Expansion Study [7][8]
| Patient Population | Median Progression-Free Survival (PFS) | Confirmed Objective Response Rate (ORR) |
| First-line EGFR-mutated (exon 19 del or L858R) NSCLC (n=79) | 21.5 months (95% CI: 17.3-27.3) | 85.9% (95% CI: 76.2-92.7) |
| Patients with L858R mutation (n=36) | 19.3 months (95% CI: 13.1-23.5) | 86.1% (95% CI: 70.5-95.3) |
Table 2: Efficacy of this compound in a Phase 2 Study of NSCLC with Brain Metastases [3]
| Endpoint | Result (n=29) |
| Confirmed Intracranial Objective Response Rate (iORR) | 93.1% |
| 12-month Intracranial Duration of Response (iDoR) Rate | 82.8% |
| 12-month Intracranial Progression-Free Survival (iPFS) Rate | 96.6% |
Experimental Protocols
Protocol 1: Orthotopic Implantation of HCC827-luc Cells
-
Cell Preparation:
-
Culture HCC827-luc cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells at 80-90% confluency using trypsin.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® on ice at a concentration of 1 x 10^7 cells/mL.
-
Draw the cell suspension into a 1 mL tuberculin syringe with a 27-30G needle and keep on ice.
-
-
Surgical Procedure:
-
Anesthetize an 8-10 week old athymic nude mouse using isoflurane.
-
Place the mouse in a right lateral decubitus position.
-
Shave and sterilize the left thoracic area with 70% ethanol (B145695) and povidone-iodine.
-
Make a small skin incision (approx. 3-5 mm) in the left lateral thorax, over the intercostal space.
-
Carefully separate the underlying muscle to visualize the lung through the rib cage.
-
Insert the needle through the intercostal space into the left lung parenchyma to a depth of approximately 3-5 mm.
-
Inject 20-30 µL of the cell suspension (2-3 x 10^5 cells).
-
Slowly withdraw the needle to prevent leakage.
-
Close the incision with a sterile wound clip or suture.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
-
Imaging Procedure:
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection to tumor-bearing mice.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mice with isoflurane.
-
Place the mice in an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on signal intensity.
-
Quantify the signal (total flux in photons/second) from a defined region of interest over the thoracic area.
-
Perform imaging weekly to monitor tumor growth and response to treatment.
-
Protocol 3: Western Blot for EGFR Signaling
-
Lysate Preparation:
-
Excise tumors at the study endpoint and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-20% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like beta-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 4: Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies (e.g., anti-Ki67 for proliferation, anti-CD31 for angiogenesis).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Quantify staining using image analysis software.
-
Study Design and Endpoint Analysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. crownbio.com [crownbio.com]
- 6. crownbio.com [crownbio.com]
- 7. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Asandeutertinib Formulation for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (TY-9591) is an investigational, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1] As a deuterated derivative of osimertinib (B560133), it is designed to inhibit both EGFR-sensitizing and T790M resistance mutations.[2][3] Preclinical animal studies are fundamental to evaluating the pharmacokinetics (PK), efficacy, and safety of novel compounds like this compound. A well-defined formulation and standardized experimental protocols are critical for obtaining reproducible and reliable data.
This document provides detailed application notes and protocols for the formulation and administration of this compound in animal studies, based on available information and common practices for similar compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an appropriate formulation.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₀D₃N₇O₂ | [4] |
| Molecular Weight | 502.64 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Data not publicly available. As a BCS Class II-like compound, it is expected to have low aqueous solubility. | [6] |
| Administration Route (Clinical) | Oral | [7] |
Recommended Formulation for Animal Studies
Due to the lack of publicly available, specific preclinical formulation protocols for this compound, a representative formulation based on that of other third-generation EGFR TKIs, such as osimertinib, is recommended. For oral administration in rodent studies, a suspension is a common and effective approach for water-insoluble compounds.
Recommended Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in purified water.
Rationale:
-
Suspending Agent: HPMC is a widely used suspending agent in preclinical formulations, preventing the settling of the active pharmaceutical ingredient (API) and ensuring uniform dosing.
-
Inertness: It is generally considered biologically inert and does not significantly impact the absorption of the test compound.
-
Ease of Preparation: The formulation is straightforward to prepare under standard laboratory conditions.
Preparation Protocol for this compound Oral Suspension (10 mg/mL)
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC)
-
Purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Weigh 0.5 g of HPMC.
-
Measure 100 mL of purified water.
-
While stirring the water, slowly add the HPMC powder to create a vortex and avoid clumping.
-
Continue stirring until the HPMC is fully dissolved. This may take some time and can be facilitated by gentle heating (do not boil). Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve a final concentration of 10 mg/mL. For example, to prepare 10 mL of suspension, weigh 100 mg of this compound.
-
Place the weighed this compound powder into a mortar.
-
Add a small volume of the 0.5% HPMC vehicle to the mortar and triturate with the pestle to form a smooth paste. This step is crucial for ensuring the particles are well-dispersed.
-
Gradually add the remaining volume of the 0.5% HPMC vehicle to the paste while continuing to mix.
-
Transfer the mixture to a beaker containing a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Note: The suspension should be continuously stirred during the dosing procedure to maintain uniformity.
-
Experimental Protocols
Oral Gavage Administration in Mice
This protocol describes the administration of the this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriate mouse strain (e.g., CD-1, BALB/c, or relevant tumor-bearing models)[8]
-
Animal balance
-
Oral gavage needles (flexible or rigid, appropriate size for the mice)
-
Syringes (1 mL)
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the facility for at least one week before the experiment.
-
Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
-
Dosing:
-
Ensure the this compound suspension is homogeneously mixed by keeping it on a stir plate.
-
Draw the calculated volume of the suspension into a syringe fitted with a gavage needle. The typical dosing volume for mice is 10 mL/kg.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus.
-
Administer the dose smoothly and carefully to avoid aspiration.
-
Observe the animal for a short period after dosing to ensure there are no immediate adverse effects.
-
-
Post-Dosing:
-
Return the animal to its cage.
-
Monitor the animals regularly for any clinical signs of toxicity.[9]
-
Pharmacokinetic Study Workflow
A typical workflow for a preclinical pharmacokinetic study of this compound in mice is outlined below.
Efficacy Study in Tumor Xenograft Models
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human NSCLC cell line with relevant EGFR mutations (e.g., PC-9, H1975)
-
Matrigel (or similar)
-
Calipers for tumor measurement
-
Prepared this compound suspension
-
Vehicle control (0.5% HPMC)
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Treatment:
-
Administer this compound or vehicle control orally once daily (or as determined by pharmacokinetic data).
-
Monitor animal body weight and clinical signs throughout the study.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Quantitative Data
The following tables summarize pharmacokinetic parameters for third-generation EGFR TKIs. It is important to note that specific preclinical pharmacokinetic data for this compound is not publicly available. The data for osimertinib is provided as a reference for a structurally similar compound, while the human data for this compound is included for context.
Table 1: Representative Pharmacokinetic Parameters of Osimertinib in Mice (Oral Administration)
| Parameter | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Osimertinib | 25 | ~2500 | ~6 | ~30000 |
This data is representative and compiled from preclinical studies of osimertinib. Actual values may vary based on experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| 80 | Data not specified | ~6 | Data not specified | ~48 |
| 160 | Data not specified | ~6 | Data not specified | ~48 |
This data is from human clinical trials and is provided for informational purposes. Animal PK parameters will differ.[7]
This compound Mechanism of Action: EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival. The diagram below illustrates the simplified EGFR signaling cascade targeted by this compound.
Conclusion
These application notes provide a framework for the formulation and preclinical evaluation of this compound in animal models. The recommended oral suspension using 0.5% HPMC is a robust and widely accepted method for compounds with low aqueous solubility. The provided protocols for pharmacokinetic and efficacy studies offer a starting point for researchers, which should be adapted and optimized based on specific experimental goals and institutional guidelines. The summarized data and pathway diagram serve as a valuable reference for understanding the context and mechanism of action of this compound in a preclinical setting.
References
- 1. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relative Bioavailability of Zongertinib, an Orally Administered HER2-Selective Tyrosine Kinase Inhibitor, under Fed and Fasted Conditions in Healthy Male Participants: Results from Two Randomized, Open-Label, Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Subchronic oral toxicity study of decitabine in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Asandeutertinib: Solubility Profile, Experimental Protocols, and Signaling Pathway
Application Note
For Research Use Only
Introduction
Asandeutertinib is an investigational, orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is a deuterated derivative of osimertinib (B560133) with potential antineoplastic activity, particularly in the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR mutations.[4][5][6] this compound functions as an ATP-competitive, irreversible inhibitor of EGFR, including the T790M resistance mutation.[2][7] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), a general protocol for solubility determination, and an overview of its targeted signaling pathway.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter in preclinical and clinical development, impacting formulation, bioavailability, and in vitro assay design. The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 125 | 248.69 | Ultrasonic treatment may be required. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1] |
Molecular Weight of this compound: 502.63 g/mol [1][4]
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol outlines a general gravimetric method for determining the solubility of this compound in various solvents. This method is based on standard laboratory procedures for solubility assessment.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, ethanol, methanol, water)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Addition: Add a measured volume of the selected solvent to a pre-weighed vial.
-
Excess Solute Addition: Add an excess amount of this compound powder to the vial containing the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Aliquoting the Supernatant: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a drying oven at an appropriate temperature or under vacuum in a desiccator.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
Safety Precautions:
-
Handle this compound and all solvents in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.
Signaling Pathway and Mechanism of Action
This compound is a targeted therapy that specifically inhibits the signaling pathways driven by mutant EGFR.[4][8] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to the constitutive activation of the receptor's tyrosine kinase domain. This results in uncontrolled cell proliferation, survival, and metastasis. This compound irreversibly binds to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades.
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of this compound.
Conclusion
This compound exhibits high solubility in DMSO, a common solvent for in vitro studies. The provided protocol offers a standardized method for determining its solubility in other relevant solvent systems. Understanding the solubility characteristics and the mechanism of action, as depicted in the signaling pathway, is crucial for the continued research and development of this compound as a potential therapeutic agent for cancers driven by EGFR mutations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|1638281-46-5|COA [dcchemicals.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. TYK Medicines, Inc.’s EGFR-Targeted Innovative Drug this compound Demonstrates Excellent Efficacy in NSCLC Patients with Brain Metastases — Interim Results from the ESAONA Pivotal Study Announced at WCLC 2025 [tykmedicines.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: Asandeutertinib Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asandeutertinib (Osimertinib-d3, AZD-9291-d3) is a deuterated, third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2] It is an orally administered, ATP-competitive inhibitor with potential applications in the treatment of advanced EGFR-mutated non-small cell lung cancer (NSCLC).[1][2] Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and storage of this compound.
Table 1: Solubility
| Solvent | Concentration | Molarity | Notes |
| DMSO | 125 mg/mL | 248.69 mM | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[3] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | MedchemExpress |
| -20°C | 2 years | DC Chemicals | |
| 4°C | 2 years | MedchemExpress | |
| Stock Solution in DMSO | -80°C | 1 year | Selleck Chemicals |
| -80°C | 6 months | MedchemExpress, DC Chemicals | |
| -20°C | 1 month | Selleck Chemicals, MedchemExpress | |
| 4°C | 2 weeks | DC Chemicals |
Table 3: Stock Solution Preparation Examples (for a 10 mM stock)
| Desired Volume | Mass of this compound (MW: 502.63 g/mol ) | Volume of DMSO |
| 1 mL | 5.026 mg | 1 mL |
| 5 mL | 25.13 mg | 5 mL |
| 10 mL | 50.26 mg | 10 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 502.63 g/mol )
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 5.026 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the 5.026 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to dissolve the powder.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minute intervals until the solution is clear.
-
Sterilization (optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may result in some loss of the solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Storage and Handling of this compound Stock Solutions
Short-Term Storage (up to 2 weeks):
-
Store aliquots at 4°C.
Intermediate-Term Storage (up to 1 month):
-
Store aliquots at -20°C.
Long-Term Storage (6 months to 1 year):
-
For maximum stability, store aliquots at -80°C.
Handling for Use:
-
When ready to use, remove a single aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Briefly vortex the tube to ensure a homogenous solution before making further dilutions.
-
It is recommended to prepare fresh working solutions from the stock solution on the day of use.
-
Avoid repeated freeze-thaw cycles of the stock solution.
Visualizations
Caption: Workflow for this compound stock solution preparation, storage, and use.
References
Application Note: Western Blot Protocol for Assessing p-EGFR Inhibition by Asandeutertinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in regulating cell proliferation and survival.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pro-survival pathways like PI3K/Akt and MAPK/ERK.[1]
Asandeutertinib (TY-9591) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) being investigated for the treatment of advanced EGFR-mutated NSCLC.[3][4][5] As a deuterated derivative of osimertinib, it is designed to potently and selectively inhibit both EGFR-sensitizing and resistance mutations (e.g., T790M).[4][6]
Western blotting is a fundamental technique to measure the efficacy of TKIs like this compound by quantifying the reduction in EGFR phosphorylation (p-EGFR).[1] This protocol provides a detailed methodology for treating cancer cells with this compound and analyzing the subsequent changes in the phosphorylation status of EGFR.
Signaling Pathway and Drug Mechanism
This compound competitively binds to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[7] This blockade inhibits uncontrolled cell growth and promotes apoptosis in cancer cells dependent on EGFR signaling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. What is Andamertinib used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Asandeutertinib solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with Asandeutertinib and to offer potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an investigational, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being evaluated for the treatment of non-small cell lung cancer (NSCLC).[1] Like many TKIs, this compound is a lipophilic molecule with low aqueous solubility, which can present challenges in experimental assays and formulation development.
Q2: In what solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is also reported to be soluble in ethanol (B145695). Its aqueous solubility is low, a common characteristic of tyrosine kinase inhibitors.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What is causing this?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q4: How does pH affect the solubility of this compound?
Q5: What are some general strategies to improve the solubility of this compound for in vitro experiments?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound for experimental purposes:
-
pH Adjustment: Lowering the pH of the aqueous buffer can increase the solubility of weakly basic compounds.
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., ethanol, PEG300) to the aqueous buffer can help maintain solubility.
-
Inclusion of Surfactants: Low concentrations of surfactants (e.g., Tween 80) can aid in solubilization.
-
Formulation as a Solid Dispersion: For oral administration models, formulating this compound as an amorphous solid dispersion can significantly improve its dissolution rate and bioavailability.[6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[7][8]
-
Nanosuspension: Reducing the particle size to the nanometer range can increase the surface area and dissolution velocity.[9][10]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
Problem: Your this compound, dissolved in 100% DMSO, precipitates upon dilution into your phosphate-buffered saline (PBS) at pH 7.4.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Low Bioavailability in Animal Models
Problem: You are observing low or inconsistent oral bioavailability of this compound in your in vivo studies.
Potential Solutions Workflow:
Caption: Strategies to improve the oral bioavailability of this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 125 mg/mL | 248.69 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility.[2] |
| Ethanol | Soluble | - | Qualitative data suggests solubility. |
| Water | Very Slightly Soluble | - | Expected to be poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | Likely Poorly Soluble | - | Precipitation is common when diluting from DMSO stock. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersion | The drug is dispersed in an amorphous state within a polymer matrix, increasing its dissolution rate.[6] | Significant improvement in oral bioavailability. Established manufacturing processes (spray drying, hot-melt extrusion). | Potential for recrystallization during storage, affecting stability. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex.[7][8][11] | High efficiency in solubilizing nonpolar drugs. Can be used for parenteral formulations. | Can be expensive. Potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanosuspension | The drug's particle size is reduced to the sub-micron range, increasing the surface area for dissolution.[9][10] | Applicable to a wide range of poorly soluble drugs. Can be administered via various routes (oral, parenteral). | Can be physically unstable (particle aggregation). Requires specialized equipment for production. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol is adapted from standard methods for determining the kinetic solubility of a compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., acetate (B1210297) buffer pH 5.0, phosphate (B84403) buffer pH 6.0)
-
1.5 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In triplicate, add an appropriate volume of the DMSO stock solution to each buffer to achieve a final theoretical concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubate the samples on an orbital shaker at room temperature for 2 hours.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound by a validated HPLC-UV method.
-
The measured concentration represents the kinetic solubility under the tested conditions.
Protocol 2: Preparation of an this compound Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, which can enhance the dissolution of poorly soluble drugs.
Materials:
-
This compound
-
A suitable polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC))
-
A common volatile solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the polymer in a sufficient amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
A thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting powder can be used for dissolution testing or in vivo studies.
Signaling Pathway Diagram
This compound is an EGFR tyrosine kinase inhibitor. It targets the EGFR signaling pathway, which is crucial in cell proliferation and survival. In many cancers, this pathway is overactive due to mutations in the EGFR gene.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oaji.net [oaji.net]
- 4. SOLUBILITY EVALUATIONS OF OSIMERTINIB MESYLATE IN PHYSIOLOGICAL BUFFERS [ipindexing.com]
- 5. [PDF] SOLUBILITY EVALUATIONS OF OSIMERTINIB MESYLATE IN PHYSIOLOGICAL BUFFERS | Semantic Scholar [semanticscholar.org]
- 6. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. mdpi.com [mdpi.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Inclusion Complexation of Gefitinib with Cyclodextrins [auetd.auburn.edu]
Technical Support Center: Optimizing Asandeutertinib Dosage in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Asandeutertinib in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TY-9591) is an orally administered, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a deuterated derivative of osimertinib (B560133), designed to irreversibly inhibit EGFR harboring sensitizing mutations (such as exon 19 deletions and L858R mutations) and the T790M resistance mutation, while having minimal effect on wild-type EGFR.[1][3][4] By blocking the kinase activity of these mutated receptors, this compound disrupts downstream signaling pathways that are critical for cell proliferation and survival in cancer cells.[1]
Q2: What are the potential advantages of this compound over its non-deuterated counterpart, Osimertinib, in a preclinical setting?
Preclinical studies suggest that this compound may have a wider safety window compared to Osimertinib.[1] Deuteration, the process of replacing hydrogen atoms with deuterium, can alter the metabolic profile of a drug. In the case of this compound, this modification has been shown to significantly reduce the formation of a potentially toxic metabolite (AZ5104).[1][2] Furthermore, a study comparing the pharmacokinetics of Osimertinib and its deuterated form found that this compound (osimertinib-d3) exhibited higher systemic exposure (AUC) and peak plasma concentration (Cmax) in both rats and humans.[5] Preclinical data also indicates that this compound has high bioavailability and can effectively penetrate the blood-brain barrier.[2][6]
Q3: What are the key signaling pathways affected by this compound?
As an EGFR inhibitor, this compound primarily impacts the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In EGFR-mutated cancers, these pathways are often constitutively active, leading to uncontrolled cell growth. This compound's inhibition of the EGFR kinase dampens the activation of these downstream cascades.
Troubleshooting Guides
Issue 1: High variability in in vitro cell viability (IC50) assays.
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Stability | Prepare fresh serial dilutions of this compound for each experiment from a concentrated DMSO stock. Visually inspect the culture medium for any signs of precipitation after adding the compound. |
| Cell Culture Conditions | Ensure consistent cell passage numbers and seeding densities across all plates. Avoid using cells that are over-confluent. Serum-starve cells for 4-6 hours before treatment to reduce baseline EGFR activation. |
| Assay Protocol | Verify the accuracy of pipetting. Ensure the incubation time with the viability reagent (e.g., MTT, CellTiter-Glo®) is consistent across all plates. |
Issue 2: Lack of tumor regression in in vivo xenograft models.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | The selected dose may be too low for the specific model. Perform a dose-ranging study to determine the optimal dose for tumor growth inhibition without significant toxicity. |
| Pharmacokinetic Issues | The compound may not be reaching sufficient concentrations in the tumor tissue. Consider altering the dosing schedule (e.g., from once daily to twice daily) or the route of administration. |
| Model Resistance | The chosen cell line for the xenograft may have intrinsic or acquired resistance mechanisms to EGFR inhibitors. Confirm the EGFR mutation status of the cell line and screen for other known resistance mutations. |
| Drug Formulation/Administration | Ensure the vehicle used for oral gavage is appropriate and that the compound is fully suspended. Verify the accuracy of the gavage technique. |
Data Presentation
Disclaimer: The following quantitative data is primarily based on preclinical studies of Osimertinib, the non-deuterated parent compound of this compound. This information is provided as a reference for experimental design, as specific preclinical data for this compound is limited in publicly available literature.
Table 1: In Vitro IC50 Values of Osimertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation(s) | IC50 (nM) |
| PC-9 | exon 19 deletion | 17 |
| H3255 | L858R | 4 |
| H1975 | L858R, T790M | 5 |
| PC-9ER | exon 19 deletion, T790M | 13 |
Table 2: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models
| Mouse Model | Cell Line | EGFR Mutation(s) | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| Nude Mice | PC-9 | exon 19 deletion | 5 mg/kg, daily | Significant tumor regression |
| Nude Mice | H1975 | L858R, T790M | 25 mg/kg, daily | Complete and durable responses |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in EGFR-mutant cancer cell lines.
Methodology:
-
Cell Seeding: Plate EGFR-mutant cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only). Incubate the plate for 72 hours.
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a framework for assessing the in vivo efficacy of this compound in an NSCLC xenograft mouse model.
Methodology:
-
Cell Preparation and Implantation:
-
Harvest EGFR-mutant cells (e.g., H1975) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water).
-
Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 5, 10, 25 mg/kg) once daily. The control group should receive the vehicle only.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
References
- 1. TYK Medicines’ third-generation EGFR inhibitor TY-9591 approved by CDE to enter pivotal Phase III clinical trial [tykmedicines.com]
- 2. TY-9591 [tykmedicines.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TY-9591 Phase II study in patients with EGFRm NSCLC and brain metastases was successfully initiated at the Affiliated Cancer Hospital of Chinese Academy of Medical Sciences [tykmedicines.com]
Asandeutertinib Stability in Cell Culture Media: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of asandeutertinib in common cell culture media. As a deuterated derivative of osimertinib (B560133), this compound is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under investigation for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2] Ensuring the stability of this compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is typically provided as a powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4] Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Before use, allow an aliquot to equilibrate to room temperature.
Q2: What is the expected stability of this compound once diluted in cell culture media?
A2: While specific stability data for this compound in cell culture media is not extensively published, data from its parent compound, osimertinib, can provide valuable insights. Osimertinib has been shown to be relatively stable under neutral pH and thermal stress conditions.[5][6][7] However, it can undergo degradation in acidic, basic, and oxidative environments.[5][8][9] Therefore, it is crucial to ensure the pH of your cell culture medium remains stable throughout your experiment. For long-term experiments, it may be necessary to replenish the media with freshly diluted this compound periodically.
Q3: Can components of the cell culture medium affect this compound's stability?
A3: Yes, components within the cell culture medium, such as certain amino acids or vitamins, could potentially react with and degrade this compound.[10] Serum proteins in the media can also interact with the compound, sometimes leading to stabilization.[10] It is advisable to test the stability of this compound in your specific cell culture medium, both with and without serum, to understand its behavior in your experimental setup.
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 8, 24, 48 hours).[10] The concentration of the remaining intact this compound can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound: The compound may be unstable under your specific experimental conditions, leading to a decrease in the effective concentration over time. | - Perform a stability study of this compound in your cell culture medium (see protocol below). - Replenish the media with freshly diluted this compound at regular intervals for long-term experiments. - Ensure the pH of your culture medium is stable. |
| High variability between experimental replicates. | Inconsistent compound concentration: This could be due to incomplete solubilization of the stock solution or degradation of the compound after dilution in the media. | - Ensure the this compound stock solution is fully dissolved before further dilution. - Prepare fresh dilutions of this compound in media for each experiment. - Validate your analytical method for quantifying this compound to ensure accuracy and precision. |
| Loss of compound activity over time. | Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic culture vessels, reducing the concentration available to the cells. | - Consider using low-adsorption plasticware. - Include a control without cells to assess the loss of compound due to factors other than cellular uptake or degradation. |
Data Presentation
While specific quantitative data on the stability of this compound in various cell culture media is limited in the public domain, the stability of its parent compound, osimertinib, has been studied under forced degradation conditions. This information can serve as a guide for this compound.
Table 1: Summary of Osimertinib Stability under Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic | Significant degradation | [5][8][9] |
| Alkaline | Significant degradation | [5][8][9] |
| Oxidative | Significant degradation | [5][8][9] |
| Thermal | Relatively stable | [6][8] |
| Neutral (Aqueous) | Relatively stable | [5] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Internal standard (optional, but recommended for accurate quantification)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved.
-
Prepare working solutions of this compound. Dilute the stock solution in your cell culture medium (with and without FBS) to your desired final experimental concentration (e.g., 10 µM).
-
Incubate the samples. Aliquot the working solutions into sterile microcentrifuge tubes or a 24-well plate. Place them in a 37°C incubator.
-
Collect samples at designated time points. Collect aliquots at various time points, for example, 0, 2, 8, 24, and 48 hours. The 0-hour time point should be collected immediately after preparation.
-
Sample processing. For each time point, precipitate proteins by adding 2-3 volumes of cold acetonitrile (containing an internal standard, if used) to one volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analyze the supernatant. Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to quantify the concentration of intact this compound.
-
Data analysis. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Asandeutertinib Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Asandeutertinib in Western blot experiments. The information is tailored for scientists and professionals in drug development investigating the effects of this compound on target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally administered small molecule that functions as a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). Its mechanism of action is to irreversibly bind to and inhibit the kinase activity of EGFR, including clinically relevant sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] By blocking ATP binding to the EGFR kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[3][4][5]
Q2: What are the primary protein targets to analyze by Western blot after this compound treatment?
A2: The primary targets for Western blot analysis following this compound treatment are the phosphorylation status of EGFR and key downstream effector proteins. A typical experiment should assess:
-
p-EGFR (phosphorylated EGFR): Specifically at activating tyrosine residues like Tyr1068 or Tyr1173, to directly measure the inhibitory effect of this compound on EGFR autophosphorylation.
-
Total EGFR: To ensure that observed changes in p-EGFR are due to inhibition of phosphorylation and not a decrease in the total amount of EGFR protein.
-
p-Akt and Total Akt: To evaluate the effect of this compound on the PI3K-Akt signaling pathway.
-
p-ERK1/2 and Total ERK1/2: To assess the impact on the RAS-RAF-MEK-ERK (MAPK) signaling pathway.
-
Loading Control: An abundant housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) to confirm equal protein loading across all lanes.
Q3: What is the expected outcome of a successful Western blot experiment with this compound?
A3: In EGFR-mutant cancer cell lines sensitive to this compound, a successful experiment should demonstrate a dose- and time-dependent decrease in the signal for phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK1/2 (p-ERK1/2) following treatment. The levels of total EGFR, total Akt, total ERK1/2, and the loading control should remain relatively stable.
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems that may arise during your Western blot analysis.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Target Proteins | Ineffective this compound treatment (concentration or duration). | Perform a dose-response (titration) and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Low abundance of the target protein. | Increase the amount of protein loaded per well (20-30 µg is a good starting point, but up to 100 µg may be needed for low-abundance phosphoproteins).[6] Consider using a positive control lysate from a cell line known to express your target.[7] | |
| Primary antibody issues (concentration, storage, or activity). | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] Ensure the antibody has been stored correctly and is not expired. | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like EGFR (~175 kDa), consider a wet transfer overnight at 4°C or use a gradient gel.[8] | |
| High Background | Blocking is insufficient or inappropriate. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies instead of milk).[9] |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations and perform a titration to find the optimal dilution.[9] | |
| Insufficient washing. | Increase the number and/or duration of wash steps with TBST to more effectively remove unbound antibodies.[3] | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Review the antibody datasheet for specificity data. If necessary, try a different antibody clone. Including positive and negative controls (e.g., lysates from cells that do not express the target) can help validate antibody specificity. |
| Sample degradation. | Always prepare fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer to preserve protein integrity and phosphorylation status. Store lysates at -80°C. | |
| Inconsistent Results Between Replicates | Uneven protein loading. | Carefully perform a protein concentration assay (e.g., BCA) for all samples and ensure equal amounts are loaded in each lane. Always run a loading control.[9] |
| Variability in experimental technique. | Standardize all incubation times, temperatures, and buffer compositions across all experiments to ensure reproducibility. |
Quantitative Data Summary
The following table presents hypothetical quantitative data from a representative Western blot experiment. EGFR-mutant non-small cell lung cancer (NSCLC) cells (e.g., H1975) were treated with increasing concentrations of this compound for 24 hours. Band intensities were quantified using densitometry software and normalized to the loading control (GAPDH). Phospho-protein levels were then normalized to their respective total protein levels.
| Treatment Group | p-EGFR / Total EGFR (Relative Units) | p-Akt / Total Akt (Relative Units) | p-ERK / Total ERK (Relative Units) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.65 | 0.70 | 0.72 |
| This compound (50 nM) | 0.25 | 0.35 | 0.38 |
| This compound (100 nM) | 0.05 | 0.10 | 0.12 |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of this compound-Treated Cells
This protocol is a general guideline. Optimization for specific cell lines and antibodies may be required.
1. Cell Culture and Treatment:
-
Seed EGFR-mutant cells (e.g., H1975, PC-9) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
(Optional) Serum-starve cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for the specified duration (e.g., 2, 6, or 24 hours).
2. Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[3]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 120-150V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.[8]
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk or BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane for 1-5 minutes.[8]
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phospho-protein signals to their corresponding total protein signals and normalize all to the loading control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TF-AKT/ERK-EGFR Pathway Suppresses the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Asandeutertinib unexpected off-target effects in vitro
Welcome to the Asandeutertinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for unexpected off-target effects of this compound in in vitro settings. The information provided is based on available preclinical data for this compound and its closely related analog, osimertinib (B560133). As this compound is a deuterated derivative of osimertinib, their in vitro biological profiles are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently and selectively inhibit EGFR with sensitizing mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2]
Q2: Are there any known or predicted off-target effects of this compound in vitro?
Based on comprehensive in vitro kinase profiling of the structurally similar compound osimertinib, this compound is considered a highly selective EGFR inhibitor. However, at higher concentrations (e.g., 1 µM), some off-target activity has been observed. A kinome scan of osimertinib identified a limited number of other kinases that showed significant inhibition. Additionally, computational studies have predicted other potential off-target interactions.
Q3: What specific off-target kinases might be inhibited by this compound at high concentrations?
In vitro kinase screening of osimertinib at 1 µM showed greater than 60% inhibition of a small number of kinases, including ErbB2/4, ACK1, ALK, BLK, BRK, MLK1, and MNK2. Computational modeling has also suggested potential interactions with Janus kinase 3 (JAK3), proto-oncogene tyrosine-protein kinase Src (SRC), and lymphocyte-specific protein tyrosine kinase (LCK).
Q4: Have any non-kinase off-targets been identified?
Chemical proteomics studies on osimertinib have revealed that it can covalently modify other proteins, notably cathepsins. This interaction was observed in both cell and animal models and was correlated with the accumulation of the drug in lysosomes.
Q5: How do the clinically observed side effects of this compound relate to its in vitro off-target profile?
The most common treatment-related adverse events reported in clinical trials for this compound include decreased white blood cell count, decreased neutrophil count, and increased blood creatine (B1669601) phosphokinase.[3] While a direct causal link between these clinical side effects and the specific in vitro off-targets has not been definitively established, inhibition of kinases involved in hematopoiesis or muscle cell function could theoretically contribute to such effects. Further research is needed to elucidate these potential connections.
Troubleshooting Guide for Unexpected In Vitro Results
This guide is intended to help researchers troubleshoot unexpected experimental outcomes that may be related to off-target effects of this compound.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected changes in cell signaling pathways unrelated to EGFR (e.g., STAT or SRC pathway modulation). | This compound may be inhibiting off-target kinases such as JAK family members or SRC family kinases at the concentration used. | 1. Confirm On-Target EGFR Inhibition: Perform a Western blot to verify the inhibition of EGFR phosphorylation at your experimental concentration. 2. Titrate this compound Concentration: Determine the minimal concentration required for potent EGFR inhibition and assess if the unexpected signaling changes persist at this lower concentration. 3. Use a More Selective Inhibitor (if available): Compare the phenotype with a structurally different EGFR inhibitor known for high selectivity. 4. Directly Assess Off-Target Inhibition: If possible, perform an in vitro kinase assay for suspected off-target kinases (e.g., JAK3, SRC) to confirm inhibition by this compound at your experimental concentration. |
| Evidence of lysosomal dysfunction or altered protein degradation. | Off-target covalent modification of lysosomal proteins like cathepsins by this compound could be a contributing factor. | 1. Assess Lysosomal Integrity: Use lysosomal staining (e.g., LysoTracker) to visualize lysosomal morphology and distribution. 2. Measure Cathepsin Activity: Employ a cathepsin activity assay to determine if their function is compromised in the presence of this compound. 3. Evaluate Autophagy Flux: Use autophagy markers like LC3-II and p62 in a Western blot analysis to see if the autophagic process is impaired. |
| Unexplained cytotoxicity in cell lines that do not express EGFR. | Inhibition of essential off-target kinases or other cellular proteins may be causing toxicity at high concentrations of this compound. | 1. Determine IC50 in EGFR-null cells: Establish the concentration at which this compound induces cytotoxicity in your EGFR-negative cell line. 2. Compare with EGFR-positive cells: Compare this IC50 value to that obtained in EGFR-mutant cells to understand the therapeutic window. 3. Perform a Rescue Experiment: If a specific off-target pathway is suspected, attempt to rescue the cells by activating that pathway downstream of the inhibited kinase. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Osimertinib (this compound Analog)
| Target | Assay Type | IC50 (nM) | Notes |
| On-Target Activity | |||
| EGFR (Exon 19 deletion) | Cell-based | 12.92 | High potency against sensitizing mutations. |
| EGFR (L858R/T790M) | Cell-based | 11.44 | High potency against resistance mutations. |
| EGFR (Wild-Type) | Cell-based | 493.8 | Demonstrates selectivity for mutant over wild-type EGFR. |
| Potential Off-Target Activity | |||
| ErbB2, ErbB4, ACK1, ALK, BLK, BRK, MLK1, MNK2 | Kinome Scan | >60% inhibition @ 1µM | These kinases showed significant inhibition at a high concentration, suggesting potential for off-target effects in experiments using micromolar concentrations. |
Note: Data for osimertinib is presented as a proxy for this compound due to their structural similarity. IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for EGFR Signaling Pathway
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Characteristics of Osimertinib Responder in Non-Small Cell Lung Cancer Patients with EGFR-T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing toxicities associated with asandeutertinib in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your preclinical research.
Mechanism of Action of this compound
This compound is an investigational, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[2] This selectivity aims to reduce the toxicities associated with the inhibition of wild-type EGFR in non-cancerous tissues. This compound is a deuterated derivative of osimertinib.
This compound Signaling Pathway Inhibition
Caption: EGFR signaling pathway and inhibition by this compound.
Troubleshooting Guides
Issue 1: Hematological Toxicities (Anemia, Neutropenia, Thrombocytopenia)
Symptoms:
-
Pale mucous membranes, lethargy (anemia).
-
Increased susceptibility to infections (neutropenia).
-
Petechiae, ecchymoses, or bleeding (thrombocytopenia).
Troubleshooting Steps:
-
Confirm with Blood Analysis: Perform complete blood counts (CBCs) to quantify the severity of the cytopenias.
-
Dose Modification:
-
For moderate to severe cytopenias, consider a dose reduction of this compound by 25-50%.
-
For life-threatening cytopenias, temporarily interrupt dosing until blood counts recover.
-
-
Supportive Care:
-
Anemia: In cases of severe, symptomatic anemia, consider transfusion with packed red blood cells.
-
Neutropenia: For severe neutropenia, especially with signs of infection, administration of broad-spectrum antibiotics may be necessary. Prophylactic antibiotics can be considered in high-risk animals.
-
Thrombocytopenia: In cases of severe thrombocytopenia with active bleeding, platelet transfusions may be required.
-
Experimental Protocol: Monitoring Hematological Toxicity
| Parameter | Method | Frequency |
| Complete Blood Count (CBC) | Automated hematology analyzer | Baseline, then weekly during treatment. |
| Clinical Signs | Daily observation | Daily |
| Body Weight | Calibrated scale | Twice weekly |
Issue 2: Elevated Serum Creatine (B1669601) Phosphokinase (CPK)
Symptoms:
-
Often asymptomatic in animal models.
-
In severe cases, may be associated with muscle weakness or lethargy.
Troubleshooting Steps:
-
Confirm with Serum Chemistry: Measure serum CPK levels to determine the magnitude of the elevation.
-
Assess for Rhabdomyolysis: In cases of very high CPK levels, monitor renal function (BUN, creatinine) and for signs of myoglobinuria (dark urine).
-
Hydration: Ensure animals have free access to water. For significant elevations, consider providing supplemental hydration (e.g., subcutaneous or intravenous fluids) to help prevent renal injury.
-
Dose Modification:
-
For moderate elevations without clinical signs, continue treatment with close monitoring.
-
For significant or symptomatic elevations, consider a dose reduction or temporary interruption of this compound.
-
Experimental Protocol: Monitoring CPK Levels
| Parameter | Method | Frequency |
| Serum CPK | Biochemical analyzer | Baseline, then weekly for the first 4 weeks, then bi-weekly. |
| Serum BUN and Creatinine | Biochemical analyzer | Baseline, and if CPK levels are significantly elevated. |
| Clinical Signs | Daily observation | Daily |
Issue 3: Gastrointestinal Toxicity (Diarrhea)
Symptoms:
-
Loose or watery stools.
-
Dehydration, weight loss, and lethargy.
Troubleshooting Steps:
-
Assess Severity: Grade the diarrhea based on stool consistency and frequency.
-
Supportive Care:
-
Hydration: Ensure ad libitum access to water. Consider providing a supplementary hydration source like hydrogel packs.[3]
-
Dietary Management: Provide a highly palatable and easily digestible diet.
-
Anti-diarrheal Agents: For moderate to severe diarrhea, consider the use of anti-diarrheal agents such as loperamide, following veterinary consultation for appropriate dosing.[3]
-
-
Dose Modification:
-
If diarrhea is severe or persistent, a dose reduction or temporary interruption of this compound may be necessary.
-
Experimental Protocol: Monitoring Gastrointestinal Toxicity
| Parameter | Method | Frequency |
| Fecal Scoring | Visual assessment based on a standardized scale (e.g., 1=normal, 2=soft, 3=liquid) | Daily |
| Body Weight | Calibrated scale | Daily during episodes of diarrhea |
| Hydration Status | Skin turgor, urine output | Daily |
Issue 4: Dermatological Toxicities (Skin Rash, Alopecia)
Symptoms:
-
Erythema (redness), papulopustular rash.
-
Hair loss (alopecia).
-
Dry, flaky skin (xerosis).
Troubleshooting Steps:
-
Assess Severity: Grade the skin reaction based on the extent and severity of the lesions.
-
Topical Management:
-
Apply a thin layer of a veterinary-approved emollient to affected areas to manage dryness.
-
For moderate to severe inflammation, a low-potency topical corticosteroid may be considered under veterinary guidance.
-
-
Dose Modification:
-
For severe or widespread skin reactions, a dose reduction or intermittent dosing schedule (e.g., every other day) may be beneficial.
-
Experimental Protocol: Monitoring Dermatological Toxicity
| Parameter | Method | Frequency |
| Dermatological Scoring | Visual assessment using a standardized scoring system for rash and alopecia | Twice weekly |
| Clinical Signs | Observation for scratching, skin lesions | Daily |
Quantitative Data Summary
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) from a Phase 1 clinical study of this compound in humans. This data can help anticipate potential toxicities in animal models.
| Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |
| Decreased white blood cell count | 54.3% | Not specified |
| Decreased neutrophil count | 46.7% | Not specified |
| Increased blood creatine phosphokinase | 39.0% | Not specified |
| Anemia | 39.0% | Not specified |
| Diarrhea | 30.5% | Not specified |
| Skin reactions | 17.1% | Not specified |
Data from a Phase 1 study in humans.[2]
Experimental Workflow for Managing this compound Toxicity
Caption: General workflow for managing this compound-related toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound in animal models?
A1: As this compound is an EGFR inhibitor, on-target toxicities are expected in tissues with high EGFR expression, such as the skin and gastrointestinal tract. Therefore, dermatological toxicities (rash, alopecia) and gastrointestinal toxicities (diarrhea) are the most anticipated on-target adverse effects.
Q2: Are there any specific animal species that are more sensitive to this compound toxicity?
A2: Preclinical toxicology studies for the similar drug, osimertinib, have been conducted in mice, rats, and dogs.[4] While specific data for this compound is not publicly available, it is advisable to conduct preliminary dose-range-finding studies in your chosen animal model to determine the maximum tolerated dose (MTD) and identify any species-specific sensitivities.
Q3: How can I differentiate between drug-related toxicity and other experimental complications?
A3: It is crucial to include a vehicle-treated control group in your study design. This will help you to distinguish between adverse events caused by this compound and those that may be related to the vehicle, experimental procedures, or underlying health status of the animals.
Q4: What is the recommended starting dose for this compound in preclinical studies?
A4: The optimal starting dose will depend on the specific animal model and the objectives of the study. It is recommended to review published preclinical studies for this compound or similar third-generation EGFR-TKIs. If such data is unavailable, a dose-range-finding study is essential to establish a safe and effective dose.
Q5: When should I consider discontinuing this compound treatment in an animal?
A5: Discontinuation of treatment should be considered in cases of:
-
Severe, unmanageable toxicity.
-
Significant weight loss (e.g., >20% of baseline body weight).
-
Life-threatening complications, such as severe infection secondary to neutropenia or renal failure. All decisions regarding treatment discontinuation should be made in consultation with a veterinarian and in accordance with your institution's animal care and use guidelines.
References
Technical Support Center: Improving Asandeutertinib In Vivo Delivery
Welcome to the Asandeutertinib In Vivo Delivery Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo administration of this compound. This document offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful preclinical research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low and/or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound, like many kinase inhibitors, is likely a poorly water-soluble compound, leading to low dissolution and absorption in the gastrointestinal tract. | Formulation Optimization: - Vehicle Selection: Utilize a vehicle designed to enhance solubility. A common starting point for preclinical oral formulations of similar compounds is a suspension in 1% Polysorbate 80 in water or a solution containing co-solvents like PEG400 and surfactants like Tween 80.[1] - Particle Size Reduction: Consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution. |
| Precipitation of this compound in the formulation upon standing or dilution. | Supersaturation and instability: The initial formulation may be a supersaturated solution that is not thermodynamically stable. | Formulation Refinement: - Increase Surfactant/Co-solvent Concentration: Gradually increase the percentage of Tween 80 or PEG400 in the formulation to improve the stability of the solution. - Use of a Co-solvent System: A combination of solvents can improve solubility and stability. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] |
| High inter-animal variability in plasma exposure. | Inconsistent dosing: Inaccurate oral gavage technique or non-homogenous suspension can lead to variable dosing between animals. Physiological differences: Variations in gastric pH and gastrointestinal transit time among animals can affect drug absorption. | Standardize Procedures: - Ensure Homogenous Suspension: If using a suspension, vortex the formulation thoroughly before each gavage to ensure uniformity. - Refine Gavage Technique: Ensure consistent and accurate administration volume and technique for all animals. Fasting: Consider fasting animals overnight before dosing to reduce variability in gastric contents. |
| Unexpected toxicity or adverse events in animal models. | Vehicle toxicity: High concentrations of certain solvents, such as DMSO, can cause toxicity. Off-target effects: Although this compound is a targeted inhibitor, off-target activities may occur at high concentrations. | Dose and Formulation Adjustment: - Reduce Vehicle Concentration: If vehicle toxicity is suspected, try to reduce the concentration of potentially toxic components. For example, aim for a final DMSO concentration of <10% in the administered dose. - Dose Reduction: If toxicity persists with an optimized vehicle, consider reducing the dose of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[4] It is a deuterated derivative of osimertinib.[5] Its mechanism of action involves irreversible inhibition of EGFR with both sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs.[6]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many kinase inhibitors, the primary challenge for in vivo delivery of this compound is its likely poor aqueous solubility. This can lead to low oral bioavailability, high variability in plasma concentrations, and a discrepancy between in vitro potency and in vivo efficacy.
Q3: What are some recommended starting formulations for preclinical oral administration of this compound in mice?
A3: While specific solubility data for this compound in various vehicles is not widely published, formulations used for its non-deuterated counterpart, osimertinib, can be a good starting point. These include:
-
A suspension in 1% Polysorbate 80 in water.[7]
-
A suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Polysorbate 80.[8]
-
For a solution, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be explored.[2][3]
Q4: How can I assess the pharmacokinetics of my this compound formulation?
A4: A pilot pharmacokinetic (PK) study in a small group of animals is recommended. This typically involves administering a single oral dose of the formulated this compound and collecting blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma concentrations of this compound are then measured using a validated analytical method, such as LC-MS/MS, to determine key PK parameters like Cmax, Tmax, and AUC.
Data Presentation
Preclinical Pharmacokinetic Parameters of Osimertinib (this compound's Parent Compound) in Mice
Data for this compound is not publicly available, so data for Osimertinib is provided as a reference.
| Parameter | Value | Dose & Route | Vehicle | Animal Model |
| Tmax | ~2-8 hours | 25 mg/kg, oral | 1% Polysorbate 80 in water | Nude mice |
| Cmax | ~1000 ng/mL | 25 mg/kg, oral | 1% Polysorbate 80 in water | Nude mice |
| Terminal Half-life | ~10 hours | 25 mg/kg, oral | 1% Polysorbate 80 in water | Nude mice |
Note: These are approximate values and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol describes the preparation of a suspension of this compound for oral gavage in mice, based on formulations used for similar EGFR inhibitors.
Materials:
-
This compound powder
-
Vehicle: 1% (v/v) Polysorbate 80 (Tween 80) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Prepare the 1% Polysorbate 80 vehicle by adding 100 µL of Polysorbate 80 to 9.9 mL of sterile water and mixing thoroughly.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration. Vortex immediately before drawing up each dose.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human non-small cell lung cancer (NSCLC) cell line with a relevant EGFR mutation (e.g., NCI-H1975, PC-9)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Matrigel (optional)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured NSCLC cells and resuspend them in serum-free media (and optionally, mix 1:1 with Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor growth. Palpable tumors should form within 1-2 weeks.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the this compound formulation to the treatment group via oral gavage at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a specific time point, a predetermined tumor volume in the control group, or signs of toxicity.
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the this compound-treated group to the control group.
-
Mandatory Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting low bioavailability of this compound.
References
- 1. scispace.com [scispace.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Asandeutertinib Resistance Mechanisms
Disclaimer: Asandeutertinib is a novel third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). As of the latest literature review, specific studies detailing acquired resistance mechanisms to this compound in cell lines have not been widely published. However, given that this compound is a deuterated derivative of osimertinib (B560133) and targets the same molecular pathway, the mechanisms of resistance are anticipated to be highly similar. The following guide is based on established resistance mechanisms to the third-generation EGFR-TKI, osimertinib, and serves as a predictive resource for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line, initially sensitive to this compound, is showing a decreased response. How can I confirm acquired resistance?
A1: Acquired resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You should perform a dose-response assay (e.g., MTT, CellTiter-Glo) on your treated cell line and compare the IC50 value to the parental, sensitive cell line. A substantial shift (typically >3-fold, but this can vary) in the IC50 indicates the development of resistance.
Q2: What are the likely molecular mechanisms driving resistance to this compound in my cell line?
A2: Based on studies with third-generation EGFR-TKIs like osimertinib, resistance mechanisms are broadly classified into two categories:
-
EGFR-dependent (On-target) Mechanisms: These involve genetic alterations in the EGFR gene itself. The most common is the acquisition of a tertiary mutation in the EGFR kinase domain, such as the C797S mutation, which can interfere with the covalent binding of the inhibitor.[1][2][3]
-
EGFR-independent (Off-target) Mechanisms: The cancer cells become less reliant on EGFR signaling by activating alternative "bypass" pathways.[2][4][5] Common mechanisms include:
-
MET Amplification: Increased copy number of the MET gene, leading to overexpression and activation of the MET receptor tyrosine kinase.[6]
-
HER2 Amplification: Similar to MET, amplification of the ERBB2 (HER2) gene.
-
Activation of Downstream Pathways: Mutations or copy number gains in components of the RAS-MAPK pathway (e.g., KRAS, NRAS mutations) can render the cells resistant to upstream EGFR inhibition.[4]
-
Phenotypic Transformation: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer resistance.[4]
-
Q3: I have confirmed resistance, but sequencing of the EGFR gene revealed no C797S or other tertiary mutations. What should I investigate next?
A3: If on-target mechanisms are ruled out, the next step is to investigate EGFR-independent bypass pathways. A logical workflow would be:
-
Assess Protein Phosphorylation: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple RTKs simultaneously. This can quickly identify potential bypass pathways (e.g., MET, HER2, AXL).
-
Western Blot Analysis: Confirm the findings from the phospho-RTK array by performing Western blots for key proteins and their phosphorylated forms (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK).
-
Gene Copy Number Analysis: If a specific RTK is highly phosphorylated, assess its gene amplification status using techniques like quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).
-
Downstream Pathway Sequencing: If upstream bypass signals are not obvious, consider sequencing key downstream effector genes like KRAS, NRAS, BRAF, and PIK3CA.[4][6]
Troubleshooting Guides
Issue 1: Gradual Increase in IC50 to this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Emergence of a resistant subclone | 1. Perform single-cell cloning of the resistant population. 2. Test the IC50 of individual clones. 3. Analyze the molecular profile (EGFR sequencing, bypass pathway analysis) of the most resistant clones. | Identification of heterogeneous resistance mechanisms within the cell population. |
| Sub-optimal drug concentration or stability | 1. Verify the concentration and purity of the this compound stock solution. 2. Ensure the drug is stable in your culture medium for the duration of the experiment. 3. Prepare fresh drug dilutions for each experiment. | Consistent and reproducible IC50 values. |
Issue 2: No On-Target EGFR Resistance Mutation Detected
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| MET Amplification | 1. Western Blot: Check for overexpression of total MET and phosphorylated MET (p-MET). 2. FISH/qPCR: Quantify the MET gene copy number. 3. Combination Treatment: Treat resistant cells with this compound and a MET inhibitor (e.g., crizotinib, capmatinib). | Increased MET protein and gene copy number in resistant cells. Re-sensitization to this compound with the combination treatment. |
| Epithelial-to-Mesenchymal Transition (EMT) | 1. Microscopy: Observe cell morphology for a shift from an epithelial (cobblestone) to a mesenchymal (spindle-like) phenotype. 2. Western Blot: Analyze EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, ZEB1). | Morphological changes and corresponding shifts in EMT marker expression in resistant cells. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for NSCLC cell lines, illustrating the shift upon acquiring resistance to a third-generation EGFR-TKI. These values are based on published data for osimertinib and are for illustrative purposes.
| Cell Line | EGFR Mutation Status | Treatment | Parental IC50 (nM) | Resistant Clone IC50 (nM) | Resistance Mechanism |
| PC-9 | exon 19 del | Osimertinib | 15 ± 4 | 3500 ± 500 | KRAS G13D Mutation |
| HCC827 | exon 19 del | Osimertinib | 12 ± 3 | >5000 | MET Amplification |
| H1975 | L858R/T790M | Osimertinib | 25 ± 6 | 4500 ± 600 | EGFR C797S Mutation |
Note: Data is compiled for illustrative purposes based on typical findings for osimertinib resistance.[6][7]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To establish cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
Methodology:
-
Initial Seeding: Plate a parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827, or H1975) at a standard density.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 of the parental line.
-
Culture Maintenance: Replace the medium with fresh, drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-4 weeks), double the concentration of this compound.
-
Iterative Process: Repeat the dose escalation process. If significant cell death occurs, maintain the cells at the current concentration until recovery or reduce the concentration to the previous step. This process can take several months.[7][8][9]
-
Resistant Clone Isolation: Once cells are stably proliferating at a high concentration (e.g., 1-2 µM), isolate single-cell clones by limiting dilution to ensure a homogenous resistant population for downstream analysis.
Protocol 2: Western Blot for Bypass Pathway Activation
Objective: To detect the activation of key signaling proteins in this compound-resistant cells.
Methodology:
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Workflow for generating and characterizing this compound resistance.
References
- 1. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. [Mechanisms of Resistance to the Third-generation Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors in Non-small Cell Lung Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Asandeutertinib Preclinical Development
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering poor oral bioavailability of Asandeutertinib in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TY-9591 or Osimertinib-d3) is an orally administered, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a deuterated derivative of osimertinib, designed to inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC).[3][4] By binding to and inhibiting these mutated EGFRs, this compound blocks downstream signaling pathways that promote cancer cell proliferation and survival.[5]
Q2: Why might this compound exhibit poor oral bioavailability in mice?
While specific preclinical data for this compound in mice is not extensively published, compounds in this class (tyrosine kinase inhibitors) often face bioavailability challenges due to poor aqueous solubility.[6][7] Like many small molecule inhibitors, this compound is a lipophilic compound, which can lead to low dissolution rates in the gastrointestinal (GI) tract.[7][8] Although deuteration is intended to improve metabolic stability, factors like formulation, GI tract transit time, and potential transporter effects can still impact absorption.
Q3: What are the initial steps to troubleshoot low plasma exposure of this compound after oral gavage?
First, verify the accuracy of your experimental procedures, including dose preparation, dosing volume, and gavage technique. Second, assess the physicochemical properties of your drug substance, particularly its solubility in the chosen vehicle. The most common cause of poor exposure for poorly soluble compounds is inadequate dissolution in the GI tract, making the formulation strategy a critical starting point for investigation.[9][10]
Troubleshooting Guide: Low or Variable Bioavailability
This guide addresses the common issue of lower-than-expected plasma concentrations of this compound following oral administration in mice.
Problem: Sub-therapeutic Plasma Concentration After Oral Gavage
The primary suspect for a Biopharmaceutics Classification System (BCS) Class II compound like this compound (predicted to have low solubility and high permeability) is dissolution-rate-limited absorption.[8][10] The goal is to enhance the solubility and dissolution of the compound in the GI tract.
Step 1: Analyze the Formulation Strategy
The choice of vehicle is critical. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may be insufficient for a highly lipophilic compound.
Table 1: Comparison of Common Oral Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Composition | Advantages | Disadvantages |
| Aqueous Suspension | Drug suspended in an aqueous carrier (e.g., 0.5% CMC, 0.5% methylcellulose) | Simple to prepare, common baseline. | Often results in poor exposure for lipophilic drugs due to low dissolution. |
| Co-Solvent System | Drug dissolved in a mixture of water-miscible solvents (e.g., PEG400, propylene (B89431) glycol, ethanol) | Can significantly increase drug solubility in the dosing solution. | Risk of in-vivo precipitation upon dilution in GI fluids. Potential vehicle toxicity at high concentrations. |
| Lipid-Based Solution | Drug dissolved in oils (e.g., corn oil, sesame oil) or mixed lipidic excipients. | Can improve absorption via lymphatic pathways and avoid first-pass metabolism.[11] | Drug must have sufficient lipid solubility. |
| Self-Emulsifying System (SEDDS) | Isotropic mixture of oils, surfactants, and co-solvents that form a fine emulsion in GI fluids.[6][9] | Presents the drug in a solubilized state with a large surface area for absorption.[11] | Requires careful formulation development and screening of excipients. |
| Nanosuspension | Sub-micron colloidal dispersion of pure drug particles stabilized by surfactants. | Increases dissolution velocity by increasing the surface area of the drug.[7] | Requires specialized equipment (e.g., high-pressure homogenizer, ball mill). |
Recommended Action:
-
Assess Current Vehicle: If using an aqueous suspension, consider it a likely cause of poor bioavailability.
-
Test Alternative Formulations: Prepare and test a series of formulations in parallel. A lipid-based approach, such as a solution in corn oil or a simple SEDDS, is a highly recommended starting point for BCS Class II compounds.[8]
Step 2: Evaluate Drug Particle Properties
For suspension-based formulations, the particle size of the active pharmaceutical ingredient (API) is a key factor influencing dissolution.
Recommended Action:
-
Particle Size Reduction: If using a solid suspension, reducing the particle size through techniques like micronization or nanomilling can significantly increase the drug's surface area and, consequently, its dissolution rate.[9][11]
Step 3: Review Experimental and Animal-Related Factors
Procedural inconsistencies or physiological factors can contribute to variability.
Recommended Action:
-
Fasting State: Ensure mice are fasted for an appropriate period (e.g., 4-6 hours) before dosing, as the presence of food can alter GI physiology and drug absorption.
-
Gavage Technique: Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach without causing stress or injury, which can affect GI motility.
-
Dose Volume and Concentration: Ensure the dose volume is appropriate for the size of the mouse (typically 5-10 mL/kg) and that the drug does not precipitate out of the formulation before administration.
Detailed Experimental Protocols
Protocol 1: Preparation of a Simple Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a lipid-based formulation to enhance this compound's oral absorption.
Materials:
-
This compound API
-
Carrier Oil: Capmul MCM EP (medium-chain mono- and di-glycerides)
-
Surfactant: Kolliphor RH 40 (polyoxyl 40 hydrogenated castor oil)
-
Co-solvent: Transcutol HP (diethylene glycol monoethyl ether)
-
Glass vials, magnetic stirrer, and heating plate.
Procedure:
-
Screening for Solubility: Determine the solubility of this compound in individual excipients (Capmul, Kolliphor, Transcutol) to select the best components.
-
Vehicle Preparation: Based on solubility, prepare various ratios of oil, surfactant, and co-solvent. A common starting point is a 40:40:20 ratio (Oil:Surfactant:Co-solvent).
-
Mixing: Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial. Mix thoroughly using a magnetic stirrer. Gentle warming (30-40°C) may be used to ensure homogeneity.
-
Drug Loading: Add the calculated amount of this compound to the vehicle mixture. Continue stirring until the drug is completely dissolved. The result should be a clear, isotropic liquid.
-
Pre-dosing Check: To confirm self-emulsification, add one drop of the drug-loaded formulation to a beaker of water with gentle stirring. A spontaneous formation of a fine, milky-white emulsion indicates a successful SEDDS.
-
Administration: The final formulation can be administered directly via oral gavage.
Protocol 2: Murine Pharmacokinetic (PK) Study for Bioavailability Assessment
This protocol outlines a basic workflow for evaluating the plasma concentration-time profile of this compound in mice.
Study Design:
-
Animals: Male or female BALB/c or C57BL/6 mice (n=3-4 per time point).
-
Groups:
-
Group 1 (IV): this compound administered intravenously (e.g., via tail vein) at 1-2 mg/kg to determine clearance and volume of distribution. A solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) is required.
-
Group 2 (PO): this compound administered via oral gavage at a higher dose (e.g., 10-20 mg/kg) using the formulation to be tested.
-
-
Procedure:
-
Fast mice for 4 hours prior to dosing.
-
Administer the dose (IV or PO).
-
Collect blood samples (e.g., via retro-orbital or submandibular bleed) at designated time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using software like Phoenix WinNonlin.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Interpreting variable results in Asandeutertinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asandeutertinib (TY-9591), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered, irreversible, third-generation EGFR tyrosine kinase inhibitor.[1] It is a deuterated derivative of osimertinib.[2] Its primary mechanism of action is to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[3] This selective inhibition blocks downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival in EGFR-mutated cancers.[4]
Q2: What are the common applications of this compound in a research setting?
In a research setting, this compound is primarily used to:
-
Investigate the efficacy of targeting EGFR-mutated non-small cell lung cancer (NSCLC) in vitro and in vivo.
-
Study mechanisms of acquired resistance to third-generation EGFR inhibitors.
-
Evaluate the combination of this compound with other therapeutic agents to overcome resistance or enhance efficacy.
-
Explore its activity in NSCLC models with brain metastases, given its demonstrated clinical activity in this setting.[5]
Q3: What are the key differences between this compound and Osimertinib?
This compound is a deuterated version of Osimertinib. Deuteration involves replacing one or more hydrogen atoms with its heavier isotope, deuterium. This modification is designed to alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of certain metabolites, without changing the fundamental mechanism of action.[2] Preclinical and clinical data for Osimertinib are often used as a reference for this compound's expected activity.
Troubleshooting Guides
Interpreting Variable Results in Cell Viability Assays
Issue: High variability in IC50 values for this compound between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Authenticate cell lines regularly to check for misidentification or cross-contamination. Use low-passage number cells, as genetic drift can alter drug sensitivity. |
| Experimental Conditions | Standardize cell seeding density. Ensure the cell suspension is homogenous before and during plating. Use a consistent type and concentration of serum, as growth factors in serum can compete with the inhibitor. Maintain a consistent drug incubation time. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a stock solution. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Assay-Specific Issues | Be aware that some viability assay reagents (e.g., MTT) can be affected by the inhibitor itself. Consider using an alternative assay (e.g., CellTiter-Glo) to confirm results. |
Inconsistent Western Blot Results for Phosphorylated EGFR (p-EGFR)
Issue: Difficulty in detecting a consistent decrease in p-EGFR levels after this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Ensure complete cell lysis by scraping and vortexing on ice. |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Antibody Performance | Use a validated antibody specific for the desired phospho-site of EGFR (e.g., Tyr1068). Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. Confirm the expression of total EGFR in your cell line. |
| Timing of Treatment and Stimulation | Optimize the duration of this compound treatment. For some cell lines, pre-treatment with the inhibitor for 1-2 hours before stimulation with EGF (if applicable) may be necessary to observe maximal inhibition of phosphorylation. |
Data Presentation
Table 1: In Vitro IC50 Values of Osimertinib (Parent Compound of this compound) in NSCLC Cell Lines with Different EGFR Mutations
Data for Osimertinib is presented as a surrogate for this compound's expected preclinical activity.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 7 | [6] |
| H3255 | L858R | Comparable to Erlotinib | [6] |
| H1975 | L858R, T790M | 5 | [6] |
| PC-9ER | Exon 19 deletion, T790M | 13 | [6] |
Table 2: Summary of this compound (TY-9591) Phase I Clinical Trial Efficacy Data in First-Line EGFR-Mutated NSCLC
| Patient Subgroup | Median Progression-Free Survival (months) | Confirmed Objective Response Rate (%) | Reference |
| Overall (Exon 19 del or L858R) | 21.5 | 85.9 | [2] |
| L858R Mutation | 19.3 | 86.1 | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed NSCLC cells (e.g., H1975) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug dilutions and incubate for 72 hours.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the drug concentration to calculate the IC50 value using non-linear regression.[7]
Protocol 2: Western Blot for p-EGFR
This protocol details the procedure to assess the effect of this compound on EGFR phosphorylation.
-
Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. The following day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH) for normalization.[13]
Protocol 3: Apoptosis (Annexin V) Assay
This protocol describes the quantification of apoptosis induction by this compound.
-
Cell Treatment: Treat NSCLC cells with this compound at the desired concentrations for 24-48 hours.[14]
-
Cell Harvesting: Collect both adherent and floating cells.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[9][15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells.[15]
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing an EGFR inhibitor.
Caption: Logical workflow for troubleshooting variable experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tykmedicines.com [tykmedicines.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Asandeutertinib vs. Osimertinib: A Preclinical and Clinical Comparative Guide
Introduction
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes. Osimertinib (B560133), the first approved third-generation EGFR-TKI, effectively targets both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation that commonly arises after treatment with earlier-generation TKIs[1]. Asandeutertinib (TY-9591) is a next-generation, irreversible EGFR-TKI developed as a deuterated derivative of osimertinib[2][3][4]. Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed to improve a drug's pharmacokinetic properties, potentially leading to enhanced stability and exposure.
This guide provides a comparative overview of this compound and osimertinib, focusing on their mechanism of action, the emerging clinical data from head-to-head trials, and standard preclinical evaluation methodologies. While direct preclinical comparison data, such as head-to-head IC50 values and in vivo xenograft studies, are not extensively available in the public domain, this guide constructs a comparison based on available clinical results and established preclinical protocols.
Mechanism of Action and Structural Differences
Both osimertinib and this compound are irreversible third-generation EGFR-TKIs. They are designed to selectively inhibit mutant forms of EGFR while sparing the wild-type version of the receptor, which is intended to reduce toxicity[5].
Osimertinib's Mechanism: Osimertinib forms a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR protein[5][6]. This irreversible binding effectively shuts down the receptor's signaling activity. It was specifically developed to overcome the T790M mutation, which sterically hinders the binding of first- and second-generation TKIs[1]. However, resistance to osimertinib can emerge, most notably through a tertiary mutation at the C797 site (e.g., C797S), which prevents the covalent bond from forming[5][6][7].
This compound - A Deuterated Derivative: this compound is a deuterium-stabilized derivative of osimertinib[2]. The strategic replacement of hydrogen with deuterium at specific metabolic sites can slow down drug metabolism by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, including potentially higher drug exposure and a longer half-life. A Phase 1 study noted that this compound had a favorable pharmacokinetic profile with reduced levels of active metabolites[3].
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathways and the inhibitory action of third-generation TKIs.
Clinical Efficacy Comparison
Direct head-to-head clinical trials are the gold standard for comparing two therapies. The ESAONA pivotal study (NCT05948813) was designed to evaluate the efficacy and safety of this compound versus osimertinib in the first-line treatment of NSCLC patients with EGFR mutations and brain metastases[8][9].
| Parameter | This compound | Osimertinib | Study |
| Target Population | First-line EGFR-mutant NSCLC with brain metastases | First-line EGFR-mutant NSCLC with brain metastases | ESAONA (NCT05948813)[9] |
| Primary Endpoint | Intracranial Objective Response Rate (iORR) | Intracranial Objective Response Rate (iORR) | ESAONA (NCT05948813)[9] |
| Reported Outcome | Significantly superior iORR compared to osimertinib | Standard of care | ESAONA (NCT05948813)[9] |
| Safety | Good safety and tolerability, no new safety risks | Well-established safety profile | ESAONA (NCT05948813)[9] |
A Phase II study of this compound in patients with brain metastases also showed a high confirmed intracranial objective response rate of 93.1%[4]. These clinical findings suggest that this compound's potential pharmacokinetic advantages may translate to improved efficacy, particularly in the challenging-to-treat context of brain metastases[8][10].
Preclinical Evaluation Framework
While specific comparative data for this compound is limited, a standard preclinical workflow is used to compare the efficacy and mechanism of action of novel EGFR inhibitors against established ones like osimertinib.
Generalized Preclinical Workflow for Comparing EGFR-TKIs
Caption: Standard workflow for preclinical comparison of novel vs. standard TKIs.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of EGFR inhibitors. These are generalized methods based on standard practices in the field[11].
Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound and osimertinib required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Cell Lines: A panel of human NSCLC cell lines should be used, including those with EGFR sensitizing mutations (e.g., PC-9, HCC827) and those with resistance mutations (e.g., H1975 for T790M).
-
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or osimertinib (e.g., from 0.1 nM to 10 µM) for 72 hours. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Viability Assessment: After incubation, measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize luminescence signals to the vehicle control. Plot the dose-response curves and calculate IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that the drugs inhibit the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
-
Procedure:
-
Cell Culture and Treatment: Culture NSCLC cells (e.g., H1975) to 70-80% confluency and treat with various concentrations of this compound or osimertinib for a defined period (e.g., 2-4 hours).
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate overnight with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize protein bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound compared to osimertinib in a living animal model.
-
Model: Use immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumors from an EGFR-mutant NSCLC cell line (e.g., H1975).
-
Procedure:
-
Tumor Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable volume (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Osimertinib, this compound).
-
Drug Administration: Administer drugs orally once daily at clinically relevant doses.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle control group reach a predetermined size limit.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between the treatment groups.
-
Conclusion
This compound, as a deuterated derivative of osimertinib, represents a rational drug design strategy aimed at improving upon a highly successful therapy. While detailed head-to-head preclinical data is not widely published, the available clinical results from the ESAONA trial are promising, suggesting that this compound may offer a significant advantage over osimertinib, particularly for NSCLC patients with brain metastases[9]. The improved intracranial response rate observed clinically points to potentially enhanced pharmacokinetic properties, which would be a key focus of the preclinical comparative studies outlined above. Further publication of both preclinical and mature clinical data will be crucial to fully elucidate the comparative profile of these two important EGFR inhibitors.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO Meetings [meetings.asco.org]
- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tykmedicines.com [tykmedicines.com]
- 9. This compound (TY-9591) Submitted for Pre-New Drug Application [tykmedicines.com]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
Asandeutertinib vs. Osimertinib: An In Vitro Potency Comparison
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, osimertinib (B560133) has established itself as a cornerstone of treatment. Asandeutertinib (TY-9591), a deuterated derivative of osimertinib, has emerged with the potential for an improved safety profile. This guide provides a comparative analysis of the in vitro potency of these two third-generation EGFR tyrosine kinase inhibitors (TKIs), supported by available experimental data.
Mechanism of Action
Both osimertinib and this compound are irreversible EGFR-TKIs that selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] By covalently binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, they block the downstream signaling pathways that drive tumor cell proliferation and survival. The deuteration of this compound is designed to reduce the formation of a specific toxic metabolite of osimertinib, potentially leading to a better safety profile.[2]
Quantitative Comparison of In Vitro Potency
While extensive preclinical data detailing the in vitro potency of osimertinib against various EGFR mutations are available, specific peer-reviewed preclinical IC50 values for this compound are not as readily accessible in the public domain. The data presented below for osimertinib is derived from established in vitro studies. For this compound, its high clinical efficacy serves as an indicator of its potent activity.
Table 1: In Vitro Potency (IC50, nM) of Osimertinib Against EGFR Mutations
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 17 |
| H3255 | L858R | 4 |
| PC-9ER | Exon 19 deletion + T790M | 13 |
| H1975 | L858R + T790M | 5 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. Lower values indicate higher potency. Data for osimertinib is sourced from a 2018 study on the mutation specificity of EGFR-TKIs.[3]
Information from the manufacturer of this compound states that preclinical studies have shown it to have "high activity" and "high selectivity".[2] Clinical trial results have demonstrated substantial efficacy, particularly in patients with NSCLC and brain metastases, further supporting its potent anti-tumor activity.[4][5]
Experimental Protocols
The in vitro potency of EGFR inhibitors like osimertinib is typically determined through cell-based assays that measure the inhibition of cell proliferation or EGFR phosphorylation.
Cell Proliferation Assay (MTS Assay)
A common method to determine the IC50 values for cell viability is the MTS assay.
-
Cell Seeding: Human lung cancer cell lines with specific EGFR mutations (e.g., PC-9, H3255, PC-9ER, and H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of the EGFR-TKI (e.g., osimertinib) for a specified period, typically 72 hours.
-
MTS Reagent Addition: After the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to formazan (B1609692) by metabolically active cells. The quantity of formazan is then measured by its absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[3]
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition
Both this compound and osimertinib act by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, leads to downstream activation of pro-survival pathways like PI3K/Akt and MAPK/ERK.
Caption: EGFR signaling pathway and inhibition by this compound and osimertinib.
In Vitro Potency Assay Workflow
The general workflow for determining the in vitro potency of a drug candidate like this compound or osimertinib is a multi-step process.
Caption: General experimental workflow for in vitro potency determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TYK Medicines’ third-generation EGFR inhibitor TY-9591 approved by CDE to enter pivotal Phase III clinical trial [tykmedicines.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Efficacy of TY-9591 (Deuterated Osimertinib Derivative) in Advanced EGFR-mutated Non-Small Cell Lung Cancer: A Phase 1 Dose-Escalation and Dose-Expansion Study. [clin.larvol.com]
Asandeutertinib in Osimertinib-Resistant NSCLC: A Comparative Landscape
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Asandeutertinib (TY-9591), a deuterated derivative of osimertinib, has entered the clinical arena, demonstrating notable efficacy in patients with EGFR-mutated NSCLC. This guide provides a comparative overview of this compound within the context of osimertinib resistance, summarizing available clinical data and contrasting it with other therapeutic strategies targeting established resistance mechanisms.
Understanding Osimertinib Resistance
Resistance to osimertinib is multifaceted and can be broadly categorized into on-target EGFR alterations and off-target mechanisms involving the activation of bypass signaling pathways.
On-target resistance most commonly involves the acquisition of a tertiary EGFR C797S mutation, which disrupts the covalent binding of osimertinib to its target.[1][2] Other less frequent EGFR mutations have also been identified.
Off-target resistance mechanisms are more diverse and include the amplification of the MET proto-oncogene, which occurs in approximately 15-50% of osimertinib-resistant cases, leading to the activation of downstream signaling cascades independent of EGFR.[2][3] Other bypass pathways involve alterations in HER2, KRAS, BRAF, and PIK3CA, as well as histologic transformation to small cell lung cancer.
This compound: Clinical Efficacy Overview
While specific preclinical data on this compound in osimertinib-resistant models is not extensively available in the public domain, clinical trial results provide insights into its activity. This compound is a potent and selective third-generation EGFR-TKI that has shown significant antitumor activity.
A Phase I study of this compound in patients with advanced EGFR-mutated NSCLC demonstrated a favorable safety profile and substantial efficacy, particularly in patients with L858R mutations.[4] A subsequent Phase II study in patients with EGFR-mutant NSCLC and brain metastases showed a high intracranial objective response rate (iORR) of 93.1%.[5][6] Notably, this trial included two patients with T790M resistance who had previously received first- or second-generation EGFR-TKIs and achieved intracranial partial responses.[5][6]
A pivotal Phase II trial directly comparing this compound to osimertinib as a first-line treatment for EGFR-mutated NSCLC with brain metastases met its primary endpoint, with this compound demonstrating a statistically significant and clinically meaningful improvement in iORR over osimertinib.[7]
Clinical Efficacy Data for this compound
| Clinical Trial Phase | Patient Population | Key Efficacy Endpoint | Result | Citation |
| Phase I | Advanced EGFR-mutant NSCLC | Objective Response Rate (ORR) - First-line | 85.9% | [4] |
| Phase I | Advanced EGFR-mutant NSCLC (L858R) | Median Progression-Free Survival (PFS) - First-line | 19.3 months | [4] |
| Phase II | EGFR-mutant NSCLC with brain metastases | Intracranial ORR (iORR) | 93.1% | [5][6] |
| Phase II (vs. Osimertinib) | First-line EGFR-mutant NSCLC with brain metastases | Intracranial ORR (iORR) | Statistically significant improvement over osimertinib | [7] |
Therapeutic Strategies in Osimertinib-Resistant Models
Given the limited preclinical data for this compound in osimertinib-resistant settings, a comparison with other investigational agents targeting specific resistance mechanisms is warranted.
Targeting EGFR C797S Mutation
The C797S mutation is a major driver of on-target resistance to osimertinib.[1][2] Fourth-generation EGFR-TKIs are being developed to address this challenge. For instance, BLU-945 has demonstrated potent inhibition of triple-mutant EGFR (including C797S) and significant antitumor activity in preclinical models that are resistant to osimertinib.[8]
Targeting MET Amplification
MET amplification is a frequent off-target resistance mechanism.[2][3] Combination therapies involving a MET inhibitor and an EGFR-TKI are a promising strategy. Preclinical studies have shown that combining a MET inhibitor with osimertinib can overcome resistance in models with MET amplification.
Preclinical Data for Alternative Strategies in Osimertinib-Resistant Models
| Therapeutic Strategy | Target | Model System | Key Finding | Citation |
| BLU-945 (Fourth-generation EGFR-TKI) | EGFR with C797S mutation | Osimertinib-resistant PDCX model | Significant tumor regression | [8] |
| Amivantamab (EGFR-MET bispecific antibody) + Lazertinib (Third-generation EGFR-TKI) | EGFR and MET | Patients with osimertinib resistance and EGFR/MET-based resistance | Objective Response Rate of 47% | [8] |
| Honokiol (B1673403) + Osimertinib | Overcoming acquired resistance | Osimertinib-resistant xenograft tumors (including triple mutation with C797S) | Greater growth suppression | [9] |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway and Mechanisms of Osimertinib Resistance
References
- 1. Overcoming acquired resistance of EGFR‐mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib, with the natural product honokiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. JTO Published Phase I Study Results of this compound Mesylate Tablets [tykmedicines.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
A Comparative Analysis of Asandeutertinib and Other EGFR TKIs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). These small molecules have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations. This guide provides a comprehensive comparative analysis of Asandeutertinib, a next-generation EGFR TKI, with other established EGFR TKIs across different generations. The following sections detail their mechanisms of action, comparative efficacy, and the experimental frameworks used for their evaluation, presented with supporting data for an objective assessment.
The Evolving Generations of EGFR TKIs
EGFR TKIs are broadly classified into three generations, each developed to overcome the limitations of the previous one.
-
First-Generation EGFR TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are effective against common sensitizing mutations like exon 19 deletions and the L858R mutation. However, their efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[1][2]
-
Second-Generation EGFR TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition. They have shown activity against a broader range of EGFR mutations and have demonstrated improved progression-free survival compared to first-generation TKIs in some studies.[1][3] However, their increased potency is also associated with higher toxicity due to the inhibition of wild-type EGFR.[4]
-
Third-Generation EGFR TKIs (Osimertinib, Aumolertinib, Lazertinib, and this compound): This generation was specifically designed to be mutant-selective, potently inhibiting both sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR.[2][4] This selectivity leads to a better safety profile. This compound (TY-9591) is a deuterated derivative of osimertinib (B560133), designed to have improved pharmacokinetic properties.
Comparative Efficacy and Performance
The selection of an appropriate EGFR TKI depends on various factors, including the specific EGFR mutation, the presence of resistance mutations, and the patient's overall health. The following tables provide a comparative overview of this compound and other EGFR TKIs based on available preclinical and clinical data.
Table 1: Comparative In Vitro Potency (IC50, nM) of EGFR TKIs Against Various EGFR Mutations
| Compound | EGFR wt | EGFR L858R | EGFR Exon 19 del | EGFR T790M |
| Gefitinib | 180 | 24 | 12 | >1000 |
| Erlotinib | 110 | 12 | 5 | >1000 |
| Afatinib | 10 | 0.5 | 0.4 | 10 |
| Osimertinib | 490 | 1.2 | 1.3 | 0.9 |
| This compound | Data not available | Potent Inhibition | Potent Inhibition | Potent Inhibition |
Note: this compound is a deuterated osimertinib derivative suggested to potently and selectively inhibit EGFR-sensitizing and T790M resistance mutations.[5][6] Specific IC50 values from direct comparative preclinical studies are not yet widely published. Data for other TKIs are synthesized from multiple sources and may vary based on experimental conditions.
Table 2: Clinical Efficacy of this compound in Advanced EGFR-Mutated NSCLC (Phase 1 and 2 Data)
| Study Population | N | Dosing | Median Follow-up (months) | Intracranial Objective Response Rate (iORR) | Median Progression-Free Survival (PFS) (months) |
| Phase 2: EGFRm+ NSCLC with Brain Metastases (1st Line) | 27 | 160 mg QD | 16.4 | 92.6% | 15.1 |
| Phase 2: EGFR T790M+ NSCLC with Brain Metastases (Post 1st/2nd Gen TKI) | 2 | 160 mg QD | 16.4 | 100% (Partial Response) | Not Reached |
| Phase 1 Dose Expansion: 1st Line EGFRm+ (19del or L858R) NSCLC | 79 | 80, 120, or 160 mg QD | Not Specified | 85.9% (Overall ORR) | 21.5 |
| Phase 1 Dose Expansion: 1st Line EGFR L858R+ NSCLC | 36 | 80, 120, or 160 mg QD | Not Specified | 86.1% (Overall ORR) | 19.3 |
Data compiled from published results of clinical trials NCT05146219 and NCT04204473.[7][8][9]
Table 3: Comparative Clinical Efficacy of Select EGFR TKIs in First-Line Treatment of EGFR-Mutated NSCLC
| TKI | Comparator | Key Trial | Median PFS (months) | Objective Response Rate (ORR) |
| Gefitinib | Chemotherapy | IPASS | 9.5 | 43% |
| Erlotinib | Chemotherapy | OPTIMAL | 13.1 | 83% |
| Afatinib | Chemotherapy | LUX-Lung 3 | 11.1 | 56% |
| Dacomitinib | Gefitinib | ARCHER 1050 | 14.7 | 75% |
| Osimertinib | Gefitinib or Erlotinib | FLAURA | 18.9 | 80% |
| Aumolertinib | Gefitinib | AENEAS | 19.3 | 74% |
| This compound | Not Applicable (Single Arm) | Phase 1 Expansion | 21.5 | 85.9% |
This table presents data from pivotal clinical trials for each drug. Direct comparison between trials should be done with caution due to differences in study design and patient populations.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway, the mechanism of TKI action, and a typical experimental workflow for evaluating these inhibitors.
EGFR Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. IASLC-WCLC 2025: Comparison of this compound and Osimertinib in EGFR-Mutated NSCLC With Brain Metastases: Interim Analysis of the ESAONA Pivotal Study [clin.larvol.com]
- 8. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JTO Published Phase I Study Results of this compound Mesylate Tablets [tykmedicines.com]
An In Vitro Head-to-Head Comparison of Asandeutertinib and Gefitinib for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the in vitro performance of Asandeutertinib and Gefitinib, two generations of EGFR tyrosine kinase inhibitors.
This guide provides an objective in vitro comparison of this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and Gefitinib, a first-generation EGFR TKI. While direct head-to-head in vitro studies are not publicly available, this document synthesizes available preclinical data for Gefitinib and its third-generation counterpart, Osimertinib (B560133). This compound (also known as TY-9591) is a deuterated derivative of Osimertinib, and is expected to exhibit a similar in vitro activity profile.[1][2] This comparison, therefore, uses Osimertinib's in vitro data as a surrogate for this compound to provide a valuable, albeit indirect, assessment of their relative potency and selectivity against various EGFR mutations.
Executive Summary
Gefitinib, a first-generation EGFR TKI, is effective against sensitizing EGFR mutations such as exon 19 deletions and L858R. However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M mutation. This compound, as a third-generation EGFR TKI, is designed to overcome this resistance mechanism, showing potent activity against both sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[3][4] This guide presents the available in vitro data to highlight these key differences.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Gefitinib and Osimertinib (as a proxy for this compound) against a panel of non-small cell lung cancer (NSCLC) cell lines with various EGFR mutation statuses. Lower IC50 values indicate greater potency.
Table 1: IC50 Values Against EGFR-Sensitizing Mutation Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 13.06 - 77.26[5][6] | 23[7] |
| HCC827 | Exon 19 deletion | 13.06[5] | Not widely reported |
| H3255 | L858R | 0.003 µM (3 nM)[6] | Not widely reported |
Table 2: IC50 Values Against EGFR T790M Resistance Mutation Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| NCI-H1975 | L858R + T790M | > 4,000[5] | 5 - 13[8][9] |
Table 3: IC50 Values Against Wild-Type EGFR Cell Lines
| Cell Line | EGFR Status | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| A549 | Wild-Type | > 4,000[5] | Not widely reported |
| H441 | Wild-Type | > 4,000[5] | Not widely reported |
Mechanism of Action and Signaling Pathway
Both this compound and Gefitinib target the tyrosine kinase domain of the EGFR, albeit with different mechanisms and specificities. Gefitinib is a reversible inhibitor, while this compound (like Osimertinib) is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase. This irreversible binding contributes to its high potency against the T790M mutation.
Below is a simplified diagram of the EGFR signaling pathway and the points of inhibition for first and third-generation TKIs.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are representative and may require optimization based on the specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
96-well plates
-
This compound and Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a CO2 incubator.[10]
-
Drug Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound, Gefitinib, or control treatments.[10]
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]
Western Blot for EGFR Phosphorylation
This technique is used to assess the inhibitory effect of the compounds on EGFR signaling by detecting the phosphorylation status of EGFR.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound and Gefitinib
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or Gefitinib for a specified time (e.g., 2-24 hours).[13]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[16]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[16]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.[13]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing EGFR inhibitors in vitro.
Caption: General experimental workflow for in vitro comparison.
Conclusion
The available in vitro data, using Osimertinib as a surrogate for this compound, strongly suggests that this compound offers a significant advantage over Gefitinib, particularly in the context of acquired resistance mediated by the T790M mutation. While both drugs are effective against sensitizing EGFR mutations, this compound's irreversible binding mechanism and potent inhibition of the T790M mutant underscore its development as a next-generation therapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the in vitro efficacy of these and other EGFR inhibitors. It is important to note that direct comparative in vitro studies of this compound and Gefitinib are needed to confirm these expected differences in performance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety, Pharmacokinetics, and Efficacy of this compound in Advanced EGFR-mutated NSCLC: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Validating Asandeutertinib Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate the in vivo target engagement of Asandeutertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). As a deuterated derivative of Osimertinib, this compound is designed to offer improved pharmacokinetic properties while targeting EGFR sensitizing mutations and the T790M resistance mutation, which are critical drivers in non-small cell lung cancer (NSCLC).
This document outlines the experimental approaches to confirm that this compound effectively engages its molecular target, EGFR, in a living organism. Due to the limited availability of specific preclinical in vivo target engagement data for this compound in the public domain, this guide will leverage the extensive preclinical data available for Osimertinib as a surrogate to illustrate the expected experimental outcomes. This approach is scientifically justified by the structural and mechanistic similarity between the two molecules. We will also provide a comparative analysis with earlier-generation EGFR TKIs, including Gefitinib, Erlotinib, and Afatinib.
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is a pivotal pathway regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of various cancers. The diagram below illustrates the EGFR signaling pathway and the points of inhibition by TKIs like this compound.
In Vivo Target Engagement Validation Workflow
Validating that a drug engages its target in a living system is a critical step in preclinical development. The following diagram outlines a typical workflow for assessing the in vivo target engagement of an EGFR inhibitor like this compound.
Biomarkers for Asandeutertinib Response: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data supporting Asandeutertinib (also known as TY-9591), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). As detailed preclinical study results for this compound are not extensively published, this guide summarizes available information and draws comparisons with its structural analog and primary competitor, Osimertinib, to provide a comprehensive context for researchers.
Introduction to this compound
This compound is a deuterated derivative of Osimertinib, designed as a potent, irreversible inhibitor of EGFR.[1] It targets both the common sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with first or second-generation EGFR TKIs.[2][3] Clinical data has demonstrated high efficacy, particularly in patients with non-small cell lung cancer (NSCLC) who have developed brain metastases.[2][3]
Preclinical studies, as cited by its developer TYK Medicines, have indicated that this compound possesses significant antitumor activity, favorable pharmacokinetic properties, and an improved safety profile over Osimertinib, attributed to a reduction in the formation of a toxic metabolite. A key preclinical finding is its ability to penetrate the blood-brain barrier, suggesting a potential advantage in treating or preventing brain metastases.
Core Biomarkers of Response
The primary biomarkers for a positive response to this compound in preclinical and clinical settings are specific mutations within the EGFR gene.
-
EGFR Sensitizing Mutations: Patients with tumors harboring exon 19 deletions or the L858R mutation in exon 21 are primary candidates for this compound therapy.
-
EGFR T790M Resistance Mutation: This mutation, which confers resistance to earlier generation EGFR TKIs, is also a key target of this compound.
Preclinical Performance and Comparison
While specific quantitative data from head-to-head preclinical studies of this compound versus alternatives are limited in the public domain, the following table summarizes the reported preclinical characteristics and provides a comparison with Osimertinib, based on available data for both compounds.
Table 1: Comparison of Preclinical Characteristics
| Feature | This compound (TY-9591) | Osimertinib (AZD9291) | Supporting Evidence/Remarks |
| Mechanism of Action | Irreversible EGFR-TKI | Irreversible EGFR-TKI | Both are third-generation inhibitors targeting sensitizing and T790M mutations. |
| Primary Biomarkers | EGFR ex19del, L858R, T790M | EGFR ex19del, L858R, T790M | Response is strongly correlated with the presence of these mutations. |
| Blood-Brain Barrier Penetration | Reported as high, with good bioavailability. | Demonstrated to be greater than earlier generation TKIs (gefitinib, afatinib). | Both drugs are designed for efficacy against brain metastases. This compound's developer claims it will be the first 3rd-gen TKI targeting this indication. |
| In Vivo Efficacy (Xenograft Models) | Reported to have "significant antitumor activity". | Induces sustained tumor regression in EGFR-mutant NSCLC brain metastases models. | Specific tumor growth inhibition data for this compound is not publicly detailed. Osimertinib data is from studies using models like the PC9 mouse brain metastases model. |
| Safety Profile | Claimed to have a "wider safety window" than Osimertinib due to reduced toxic metabolite (AZ5104) formation. | Known side effects include diarrhea, rash, and in rare cases, interstitial lung disease and cardiotoxicity. | The deuteration of this compound is designed to alter metabolism and reduce off-target toxicities. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for evaluating such inhibitors in preclinical models.
References
Asandeutertinib vs. Osimertinib: A Comparative Analysis of EGFR Downstream Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of asandeutertinib and osimertinib (B560133), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). The focus is on their effects on EGFR downstream signaling pathways, supported by available clinical and preclinical data.
Introduction and Mechanism of Action
Osimertinib is an established third-generation EGFR-TKI that irreversibly binds to and inhibits both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with greater selectivity for mutant EGFR over wild-type (WT) EGFR.[1][2] This selective inhibition blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[2][3]
This compound (also known as TY-9591) is a deuterated derivative of osimertinib.[4] Deuteration is a strategy used to modify the metabolic properties of a drug, potentially improving its pharmacokinetic profile. As a derivative, this compound is designed to have the same mechanism of action as osimertinib, potently and selectively inhibiting EGFR-sensitizing and T790M resistance mutations.[5]
While direct head-to-head preclinical studies quantifying the comparative effects of this compound and osimertinib on the phosphorylation of downstream signaling proteins like AKT and ERK are not yet publicly available, the shared mechanism of action suggests a similar inhibitory profile. The key differences are currently highlighted by clinical efficacy and safety data.
Comparative Efficacy and Safety Data
Clinical trial data provides the primary basis for comparing the performance of this compound and osimertinib. Below is a summary of key findings from available studies.
| Parameter | This compound (TY-9591) | Osimertinib |
| Indication | Investigational for advanced EGFR-mutant NSCLC, particularly with brain metastases.[6] | Approved for EGFR-mutant NSCLC (first-line and T790M-positive).[7] |
| Objective Response Rate (ORR) | First-line (EGFR-sensitizing): 85.9%[8] | First-line (FLAURA study): 80%[7] |
| Intracranial ORR (iORR) | First-line with brain metastases: 92.6%[5] | AURA3 (second-line, T790M+): 70%[7] |
| Median Progression-Free Survival (PFS) | First-line (EGFR-sensitizing): 21.5 months[8] | First-line (FLAURA study): 18.9 months[7] |
| Common Treatment-Related Adverse Events (TRAEs) | Decreased white blood cell count, decreased neutrophil count, increased blood creatine (B1669601) phosphokinase, anemia.[8] | Diarrhea, rash, dry skin, paronychia.[7] |
Note: Data is sourced from different clinical trials and should be interpreted with caution as direct head-to-head trial results are limited. A pivotal registrational study (ESAONA, NCT05948813) directly comparing this compound to osimertinib in patients with brain metastases has shown a significantly superior intracranial objective response rate for this compound.[6]
EGFR Downstream Signaling Pathways
Both this compound and osimertinib function by inhibiting the kinase activity of mutant EGFR, thereby preventing the activation of key downstream signaling cascades that drive tumor growth and survival. The primary pathways affected are the PI3K/AKT and RAS/MAPK pathways.
Caption: EGFR signaling pathways inhibited by this compound and osimertinib.
Experimental Protocols
The following section details standard methodologies used to evaluate the effect of EGFR inhibitors on downstream signaling. These protocols are representative of the techniques used in the preclinical assessment of compounds like osimertinib and would be applicable for this compound.
Western Blotting for Phospho-Protein Analysis
This technique is used to semi-quantitatively measure the levels of phosphorylated (activated) and total proteins in key signaling pathways.
Objective: To determine the effect of drug treatment on the phosphorylation of EGFR, AKT, and ERK.
Protocol:
-
Cell Culture and Treatment:
-
Select an appropriate NSCLC cell line harboring an EGFR mutation (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or osimertinib for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge lysates to pellet cell debris and collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-EGFR, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of antibodies and re-probe with antibodies against the total forms of the proteins (total EGFR, total AKT, total ERK) and a loading control like GAPDH or β-actin.
-
Caption: A generalized workflow for Western blot analysis.
In Vitro Kinase Assay for IC₅₀ Determination
This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).
Objective: To quantify the potency of this compound and osimertinib in inhibiting EGFR kinase activity.
Protocol:
-
Assay Setup:
-
In a microplate, combine recombinant human EGFR protein (mutant or WT) with a specific substrate (e.g., a synthetic peptide).
-
Add varying concentrations of the inhibitor (this compound or osimertinib).
-
-
Kinase Reaction:
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a set period.
-
-
Detection:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced. This is often done using luminescence- or fluorescence-based detection reagents.
-
-
Data Analysis:
-
Normalize the data, with the "no inhibitor" control representing 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound, a deuterated derivative of osimertinib, is a promising third-generation EGFR-TKI that operates through the same mechanism of action as its parent compound: the potent and selective inhibition of mutant EGFR and its downstream signaling pathways. While direct preclinical comparisons of their effects on signaling molecules are lacking, clinical data, particularly in the context of brain metastases, suggests this compound may offer advantages. Further publication of head-to-head preclinical and mature clinical trial data will be crucial to fully elucidate the comparative molecular effects and therapeutic positioning of these two important targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. This compound (TY-9591) Submitted for Pre-New Drug Application [tykmedicines.com]
- 7. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Asandeutertinib
This document provides a comprehensive operational plan for the proper and safe disposal of Asandeutertinib, an investigational drug. The procedures outlined are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to treat this compound as a potent and potentially hazardous substance.
-
Primary Source of Information: The most definitive handling and disposal information is located in the manufacturer-provided Safety Data Sheet (SDS) . This document must be consulted before handling or disposing of the compound.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[1] If handling the powdered form where aerosols are possible, respiratory protection may be necessary.
-
Avoid Exposure: Prevent contact with skin and eyes, and avoid the generation of dust or aerosols.[2] In case of accidental exposure, wash the affected area immediately with soap and water and seek medical advice.
-
Spill Management: In the event of a spill, secure the area. Avoid creating dust. Absorb liquid spills with an inert material. For solid spills, a vacuum with a HEPA filter is recommended. Place all contaminated materials into a sealed, labeled hazardous waste container and report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
Experimental Protocol: Step-by-Step Disposal Guidance
The disposal of investigational products must be a meticulous and documented process. The following protocol provides a general framework that must be executed in accordance with your institution's specific policies and all local, state, and federal regulations.[3]
Step 1: Waste Classification and Segregation Properly classify the waste stream. This compound waste is considered pharmaceutical or chemical waste and must be segregated from regular laboratory trash.[2]
-
Do not mix this compound waste with incompatible materials.
-
All items that have come into direct contact with the compound, including vials (full, partially full, or empty), contaminated PPE, and labware, must be disposed of as hazardous waste.[4][5]
Step 2: Containerization Select a waste container that is compatible with the physical state of the waste (solid or liquid).[6]
-
The container must be in good condition, compatible with the chemical, and have a secure, screw-top lid.[4]
-
Original containers (vials, bottles) do not need to be emptied and can be placed directly into the designated hazardous waste container.[6]
Step 3: Labeling The waste container must be correctly labeled immediately upon the first addition of waste.
-
Request an official "HAZARDOUS WASTE" label from your institution's EHS department.[6] No other labels are acceptable.[6]
-
The label must be filled out completely and legibly, including:
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
The area should be registered with EHS and may require secondary containment.[6]
-
The research team must perform and document weekly inspections of the SAA.[6]
Step 5: Arranging for Final Disposal Once the container is full or you are ready to dispose of it, contact your institution's EHS office.
-
Submit a chemical waste disposal request form as required by your EHS department.[6]
-
EHS will arrange for a pickup by a licensed hazardous waste disposal contractor.
-
The standard and required final disposal method for investigational pharmaceutical waste is high-temperature incineration at a permitted facility.[2][4][7] This ensures the complete destruction of the active pharmaceutical ingredient.
Data Presentation: Waste Stream Management
The following table summarizes the proper segregation and disposal streams for waste generated during research involving this compound.
| Waste Type | Description | Disposal Container & Procedure |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated gloves, weigh boats, wipes, and other solid labware. | Lined, rigid, and sealable hazardous chemical waste container. Label as "Hazardous Waste" with "this compound" listed as a constituent.[6] |
| Liquid Chemical Waste | Solutions containing this compound, contaminated solvents, and rinsate from cleaning contaminated glassware. | Sealable, chemical-resistant (e.g., plastic or glass) hazardous liquid waste container. Label as "Hazardous Waste" listing all chemical constituents and their approximate percentages.[6] |
| Original Vials & Ampules | Full, partially used, or empty vials and ampules that contained this compound. | Place directly into the solid hazardous chemical waste container. Do not empty. De-identify any patient information if applicable.[4] |
| Contaminated Sharps | Needles, syringes, or razor blades contaminated with this compound. | FDA-cleared sharps disposal container. Label as "Hazardous Waste - Sharps" and list "this compound" as a contaminant. |
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the safe disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
